Ferrous ion
Description
Structure
2D Structure
Properties
CAS No. |
15438-31-0 |
|---|---|
Molecular Formula |
Fe+2 |
Molecular Weight |
55.84 g/mol |
IUPAC Name |
iron(2+) |
InChI |
InChI=1S/Fe/q+2 |
InChI Key |
CWYNVVGOOAEACU-UHFFFAOYSA-N |
SMILES |
[Fe+2] |
Canonical SMILES |
[Fe+2] |
melting_point |
1538 °C |
Other CAS No. |
15438-31-0 1317-63-1 68187-35-9 |
physical_description |
Other Solid Reddish-brown odorless powder; Insoluble in water; [Hoover Color MSDS] Solid |
Origin of Product |
United States |
Historical Perspectives on Ferrous Ion Research
The story of the ferrous ion is intrinsically linked to the history of iron itself. While iron has been known since antiquity, with evidence of its use dating back to around 3500 BC, a formal understanding of its different chemical forms, including the ferrous state, emerged much later. wisconsinmetaltech.comwebelements.com The Iron Age, beginning around 1200 BC, marked a significant period of human history defined by the widespread use of this versatile metal. libretexts.org
Early research focused on the practical applications of iron and its alloys. In 1722, René Antoine Ferchault de Réaumur was the first to systematically describe the different types of iron, distinguishing them by their carbon content. rsc.org However, a deeper understanding of iron's chemistry, including the concept of oxidation states like ferrous and ferric ions, developed alongside the foundational principles of modern chemistry. The work of scientists like John Dalton in the early 19th century, who proposed the atomic theory, laid the groundwork for understanding chemical reactions and the nature of elements like iron. webelements.com
The formal study of coordination chemistry in the late 19th and early 20th centuries, pioneered by figures such as Alfred Werner, was crucial in elucidating the behavior of metal ions like this compound in solution and in complex compounds. libretexts.org One of the oldest known inorganic pigments, Prussian blue (Fe₄[Fe(CN)₆]₃), contains both ferrous and ferric ions, highlighting the long-standing, if initially uncharacterized, presence of this ion in chemical history. libretexts.org Early ferrokinetic studies in the mid-20th century began to map the iron cycle in biological systems, providing a quantitative basis for understanding the role of ferrous ions in living organisms. nih.gov
Significance of Ferrous Ion in Contemporary Chemical Sciences
The ferrous ion's ability to readily cycle between its +2 and +3 (ferric) oxidation states is central to its widespread importance in various fields of chemistry. nih.gov This redox activity makes it a vital component in numerous chemical and biological processes.
In bioinorganic chemistry , the this compound is essential for life. libretexts.org It is a key component of hemoglobin and myoglobin (B1173299), the proteins responsible for oxygen transport and storage. libretexts.orgnumberanalytics.com The reversible binding of dioxygen to the this compound in the heme group is a fundamental process for respiration in many organisms. libretexts.org Iron-sulfur clusters, which often contain ferrous ions, are critical for electron transfer in processes like photosynthesis and respiration. numberanalytics.compnas.org Research also suggests that in the anoxic conditions of the early Earth, this compound was a ubiquitous cofactor for nucleic acids, playing roles in RNA folding and catalysis. nih.govplos.org
In environmental chemistry , the speciation of iron between its ferrous and ferric states plays a crucial role in various geochemical processes. nih.gov The solubility of ferrous iron in water, particularly under anaerobic or low pH conditions, makes it a mobile and reactive species in natural waters, soils, and sediments. usgs.govnih.govcaltech.edu It is involved in redox processes and can act as an electron acceptor in the catalysis of organic matter. nih.gov The oxygenation of ferrous iron to form insoluble ferric hydroxides is a key process that influences the fate of iron and other elements in the environment. usgs.govcaltech.edu
In catalysis , the this compound is a component of various catalytic systems. Fenton's reaction, which utilizes ferrous ions to decompose hydrogen peroxide, generates highly reactive hydroxyl radicals capable of degrading a wide range of organic pollutants. mdpi.com Iron-based catalysts, often involving the Fe²⁺/Fe³⁺ redox couple, are increasingly being explored as cost-effective and environmentally friendly alternatives to catalysts based on noble metals for a variety of organic synthesis reactions, including cross-coupling, oxidation, and reduction. acs.orgnih.gov
Evolution of Research Paradigms for Ferrous Ion Systems
Ligand Field Theory Applications to this compound Complexes
Ligand field theory (LFT) provides a powerful framework for understanding the electronic structure and properties of this compound complexes. As a d⁶ metal ion, the arrangement of electrons in the d-orbitals is profoundly influenced by the nature and geometry of the surrounding ligands. In an octahedral field, the five d-orbitals are split into two energy levels: the lower-energy t₂g set (dxy, dxz, dyz) and the higher-energy eg set (dx²-y², dz²).
The distribution of the six d-electrons within these orbitals is determined by the interplay between the ligand field splitting energy (Δo or 10Dq) and the spin-pairing energy (P). This leads to two possible ground-state electronic configurations:
High-spin (⁵T₂g): When the ligand field is weak (Δo < P), the electrons will occupy the orbitals to maximize spin multiplicity, following Hund's rule. This results in a t₂g⁴eg² configuration with four unpaired electrons, rendering the complex paramagnetic. An example is the [Fe(H₂O)₆]²⁺ complex.
Low-spin (¹A₁g): In the presence of strong-field ligands (Δo > P), the energy cost of promoting an electron to the eg orbitals is greater than the energy required to pair them in the t₂g orbitals. This leads to a t₂g⁶eg⁰ configuration with no unpaired electrons, resulting in a diamagnetic complex. A classic example is the [Fe(CN)₆]⁴⁻ complex.
The transition between these spin states, known as spin crossover (SCO), can be induced by external stimuli such as temperature, pressure, or light. For instance, the light-induced excited spin state trapping (LIESST) effect can convert a low-spin Fe(II) complex to a metastable high-spin state upon irradiation.
Furthermore, high-spin d⁶ ferrous ions in octahedral or tetrahedral environments can be subject to the Jahn-Teller effect . This effect describes the geometric distortion of a non-linear molecular system to remove a degenerate electronic ground state. In the case of a high-spin Fe(II) complex (t₂g⁴eg²), the t₂g orbitals are asymmetrically occupied, which can lead to distortions from ideal octahedral geometry.
Spectroscopic Signatures of this compound Coordination Environments
A variety of spectroscopic techniques are employed to probe the coordination environment and electronic structure of this compound complexes.
Electronic Absorption and Circular Dichroism in this compound Systems
Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides valuable information about the electronic transitions within a this compound complex. The spectra of high-spin Fe(II) complexes are typically characterized by weak, spin-forbidden d-d transitions. In contrast, low-spin complexes can exhibit intense metal-to-ligand charge-transfer (MLCT) bands. For example, the well-known [Fe(bpy)₃]²⁺ complex displays a strong MLCT band in the visible region, responsible for its intense color.
Circular dichroism (CD) spectroscopy is particularly useful for studying chiral this compound complexes and for probing the interaction of Fe(II) with biomolecules like proteins. Near-infrared (NIR) magnetic circular dichroism (MCD) is a powerful technique for determining the coordination number and geometry of high-spin Fe(II) centers in metalloproteins. Studies on human calprotectin have utilized NIR MCD to characterize a six-coordinate Fe(II) site with an unusually large ligand field. X-ray magnetic circular dichroism (XMCD) can provide detailed insights into the magnetic coupling within complex iron clusters.
Vibrational Spectroscopy for this compound Ligand Interactions
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is instrumental in elucidating the nature of the bonds between the this compound and its ligands. The frequencies of the metal-ligand stretching vibrations are sensitive to the coordination number, the geometry of the complex, and the strength of the metal-ligand bond. For instance, IR spectroscopy has been used to confirm the coordination of ligands through specific donor atoms, such as the carboxyl and amine groups in amino acid complexes.
Nuclear Resonance Vibrational Spectroscopy (NRVS) is a specialized technique that is uniquely sensitive to the vibrations of the iron atom itself. NRVS has been employed to determine the Fe-specific vibrational density of states in compounds like Fe(II) octaethylporphyrin, providing a detailed picture of the iron's normal modes.
Nuclear Magnetic Resonance Probes of this compound Coordination
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic molecules, including many high-spin Fe(II) complexes, presents unique challenges and opportunities. The presence of unpaired electrons leads to large chemical shift ranges (hyperfine shifts) and relatively narrow line widths, which can be exploited to probe the immediate environment of the metal center. One- and two-dimensional NMR techniques have been successfully applied to study the structure of paramagnetic Fe(II) complexes, such as Fe(II)-bleomycin.
Recent advancements have led to the development of a "toolbox" of paramagnetic NMR methods for the straightforward characterization of these complexes in solution. Furthermore, density functional theory (DFT) calculations can be used to predict the ¹H NMR spectra of different spin states, aiding in the determination of the ground spin state of Fe(II) complexes. The development of specific iron-binding tags allows for the generation of pseudocontact shifts in proteins, providing valuable structural information.
This compound Complex Stability and Lability in Solution
The stability of this compound complexes in solution is a critical aspect of their chemistry, quantified by stability constants (logK). High stability constants indicate the formation of very stable complexes. For example, Fe(II) complexes with as-triazine ligands exhibit high logK values, suggesting their potential as chromogenic reagents for iron determination.
The lability of a complex refers to the rate at which its ligands are exchanged with other ligands in solution. This compound complexes are generally considered to be labile, meaning they undergo rapid ligand exchange reactions. This lability is crucial in many biological systems, such as the reversible binding of oxygen to the this compound in hemoglobin. The kinetics of ligand substitution reactions can be studied by techniques like stopped-flow methods, and the mechanisms are often interpreted in terms of dissociative or interchange pathways.
Isomerism in this compound Coordination Compounds
Isomerism, the existence of compounds with the same chemical formula but different arrangements of atoms, is a common feature in the coordination chemistry of the this compound. Two main types of isomerism are observed:
Structural Isomerism: This includes ionization isomerism, where the counter-ion and a ligand exchange places, and linkage isomerism, which arises when an ambidentate ligand can coordinate through different donor atoms.
Stereoisomerism: This encompasses geometric isomerism (cis-trans) and optical isomerism (enantiomers). In octahedral complexes with unsymmetrical bidentate ligands, facial (fac) and meridional (mer) isomers can form. The stereochemistry of these isomers can be influenced by steric factors of the ligands. Distortion isomerism, where isomers differ only in the degree of distortion of bond lengths and angles around the iron center, is particularly common for iron complexes.
Below is an interactive table summarizing the stability constants for selected this compound complexes.
| Complex | Ligand | Log K |
| [Fe(PDT)₃]²⁺ | 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine | 16.48 |
| [Fe(PBMPT)₃]²⁺ | 3-(2-pyridyl)-5,6-bis(p- |
Coordination of this compound with Specific Ligand Classes
The interaction of ferrous ions with different types of ligands dictates the structure, stability, and reactivity of the resulting complexes. These ligands can be broadly categorized as inorganic, organic, and bio-relevant.
In aqueous solutions, the this compound exists as the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, a high-spin complex with a pale green color. wikipedia.org The water molecules in this complex can be substituted by other inorganic ligands.
With cyanide ions (CN⁻), the this compound forms the hexacyanidoferrate(II) ion, [Fe(CN)₆]⁴⁻, commonly known as ferrocyanide. wikipedia.org In this low-spin complex, the strong field nature of the cyanide ligands causes the six d-electrons to pair up, resulting in a diamagnetic species. wikipedia.org
Halide ions can also coordinate with ferrous ions. For instance, with chloride ions (Cl⁻), tetrahedral complexes such as [FeCl₄]²⁻ can be formed. wikipedia.org The larger size and weaker field strength of chloride compared to water lead to this change in coordination number and geometry. wikipedia.orgresearchgate.net
Table 1: Examples of this compound Complexes with Inorganic Ligands
| Ligand | Complex Ion | Geometry | Spin State |
| Water (H₂O) | [Fe(H₂O)₆]²⁺ | Octahedral | High-spin |
| Cyanide (CN⁻) | [Fe(CN)₆]⁴⁻ | Octahedral | Low-spin |
| Chloride (Cl⁻) | [FeCl₄]²⁻ | Tetrahedral | High-spin |
This table provides examples of common this compound complexes with various inorganic ligands, highlighting their geometry and spin state.
A wide array of organic molecules can act as ligands for the this compound, often forming chelate complexes of enhanced stability. These ligands typically contain oxygen, nitrogen, or sulfur donor atoms. acs.org
Oxalate (B1200264) (C₂O₄²⁻), a bidentate ligand, coordinates with the this compound to form the tris(oxalato)ferrate(II) complex, [Fe(C₂O₄)₃]⁴⁻. In this complex, three oxalate ligands bind to the iron center, each through two oxygen atoms, resulting in an octahedral geometry. ncert.nic.in
Another well-studied example is the complex with 1,10-phenanthroline (C₁₂H₈N₂), a bidentate nitrogen-donor ligand. It forms the intensely colored tris(phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺. This complex is known for its high stability and is often used in the spectrophotometric determination of iron.
The steric and electronic properties of the organic ligands significantly influence the resulting complex's structure and reactivity. For instance, bulky phosphine (B1218219) ligands can lead to distorted octahedral geometries and affect the lability of other coordinated ligands. acs.org
Table 2: Coordination of this compound with Selected Organic Ligands
| Ligand | Donor Atoms | Complex Example |
| Oxalate | O, O | [Fe(C₂O₄)₃]⁴⁻ |
| 1,10-Phenanthroline | N, N | [Fe(phen)₃]²⁺ |
| 1,2-Diphospholanoethane | P, P | cis-Fe(BPE5)₂Cl₂ |
This table showcases examples of organic ligands that form complexes with ferrous ions, indicating the donor atoms involved and a representative complex.
In biological systems, the this compound is a crucial component of many proteins and enzymes, where it is coordinated by a variety of bio-relevant ligands. wikipedia.org These interactions are fundamental to processes like oxygen transport and electron transfer. docbrown.info
Heme Proteins: In hemoglobin and myoglobin (B1173299), the this compound is coordinated to the four nitrogen atoms of a porphyrin ring, forming the heme group. docbrown.infonih.gov This leaves two axial coordination sites, one of which is occupied by a histidine residue from the protein chain, and the other is available to reversibly bind molecular oxygen. docbrown.info
Peptides: The amide backbone and amino acid side chains of peptides can provide donor atoms (N, O, S) for this compound coordination. The specific sequence and conformation of the peptide influence the stability and structure of the resulting complex.
Phytosiderophores: Plants secrete these low-molecular-weight organic molecules to acquire iron from the soil. nih.gov Phytosiderophores, such as mugineic acids, are aminocarboxylic acids that act as hexadentate ligands, forming highly stable octahedral complexes with Fe³⁺, which is then reduced to Fe²⁺ for uptake. While they primarily target ferric iron, their interaction is a key step in making iron available in its ferrous form to the plant. nih.gov
The coordination environment provided by these biological ligands is finely tuned to modulate the redox potential of the iron center, facilitating its role in various biochemical reactions. acs.orgnih.gov
Table 3: this compound Coordination in Biological Systems
| Biological Ligand System | Key Coordinating Moieties | Biological Function |
| Heme (in Hemoglobin) | Porphyrin nitrogens, Histidine nitrogen | Oxygen transport |
| Phytosiderophores | Amine and carboxylate groups | Iron acquisition in plants |
This table illustrates the coordination of ferrous ions within important biological contexts, detailing the key coordinating groups and the associated biological function.
Organic Ligands and this compound Complexation
Solvent Exchange Reactions in this compound Systems
Solvent exchange reactions involve the substitution of a coordinated solvent molecule in the inner coordination sphere of a metal ion with a molecule from the bulk solvent. The rate and mechanism of these reactions are fundamental to understanding the reactivity of metal ions in solution.
For the aqueous this compound, [Fe(H₂O)₆]²⁺, the exchange of water molecules is a dynamic process. The kinetics of this exchange have been studied extensively. The reaction is thought to proceed through a dissociative interchange (Id) mechanism, where the rate-determining step is the breaking of the iron-water bond, followed by the rapid entry of a new water molecule.
The presence of other ligands in the coordination sphere can significantly influence the rate of solvent exchange. For instance, in mixed-ligand complexes, the nature of the non-exchanging ligands can affect the lability of the coordinated solvent molecules.
Fundamental Principles of this compound Oxidation and Reduction
Fe²⁺ ⇌ Fe³⁺ + e⁻
The spontaneity and rate of this reaction are influenced by several factors, including the presence of an electron acceptor (oxidizing agent) and environmental conditions such as pH and the presence of complexing ligands.
The oxidation of this compound by molecular oxygen (O₂) is a critical reaction in natural waters. The general rate law for this reaction is often expressed as:
-d[Fe(II)]/dt = k[Fe(II)][O₂][OH⁻]²
This equation highlights that the rate is first-order with respect to the total ferrous iron concentration and the partial pressure of oxygen, and second-order with respect to the hydroxide (B78521) ion concentration. epa.govvliz.be The rate constant, k, is influenced by factors such as temperature and the ionic strength of the solution. epa.gov The presence of certain anions, like chloride (Cl⁻) and sulfate (B86663) (SO₄²⁻), can decrease the oxidation rate. epa.gov
The reaction mechanism is complex and can involve intermediate species. nih.govresearchgate.net Under low oxygen conditions, the rate law can deviate from the above expression, with the exponent for the oxygen concentration changing. researchgate.net For instance, one study found that at very low partial pressures of oxygen, the reaction order with respect to O₂ changes, suggesting a shift in the dominant oxidation pathway, possibly involving reactive oxygen species other than O₂ itself. researchgate.net
Some studies have proposed a multi-step mechanism for the oxidation of Fe(II) by O₂, particularly when complexed with ligands like ethylenediaminetetraacetate (B1237979) (EDTA). acs.org This can involve the initial formation of an Fe(II)-O₂ complex, followed by electron transfer and subsequent reactions to form the final Fe(III) product. acs.org
The redox potential and the kinetics of this compound oxidation are highly dependent on pH. uvm.edu This dependence is visually represented by Pourbaix diagrams (potential-pH diagrams), which map the thermodynamically stable phases of an element in an aqueous electrochemical system. substech.comwikipedia.org For the iron-water system, the Pourbaix diagram shows distinct regions where Fe²⁺(aq), Fe³⁺(aq), solid iron (Fe(s)), and various iron oxides and hydroxides are the predominant species. substech.comscribd.comresearchgate.net
The oxidation kinetics of Fe(II) by O₂ exhibit a significant pH dependence. vliz.benih.govresearchgate.net
At low pH (below ~4): The oxidation rate is slow and largely independent of pH because the dominant species is the aquated Fe²⁺ ion. nih.govresearchgate.net
Above pH 8: The oxidation rate again becomes less dependent on pH as Fe(OH)₂⁰ becomes the dominant ferrous species. nih.govresearchgate.net However, at high pH, the precipitation of Fe(OH)₃ can become a limiting factor. wikipedia.org
A general rate equation that describes the oxidation of different ferrous species by O₂ is: -d[Fe²⁺]/dt = k₁[Fe²⁺] + k₂[Fe(OH)⁺] + k₃[Fe(OH)₂⁰] nih.gov
The rate constants (k₁, k₂, k₃) for the oxidation of each of these species differ significantly, with Fe(OH)₂⁰ being oxidized much more rapidly than Fe²⁺ and Fe(OH)⁺. nih.gov
The redox potential of the Fe³⁺/Fe²⁺ couple also changes with pH. In the presence of ligands or in biological systems, this relationship can be complex. For example, in cytochrome c peroxidase, the redox potential of the ferrous/ferric couple decreases linearly with increasing pH between pH 4.5 and 7. nih.gov
Kinetics of this compound Oxidation by Molecular Oxygen
Electron Transfer Pathways Involving this compound
Electron transfer reactions involving ferrous ions can proceed through two primary mechanisms: inner-sphere and outer-sphere electron transfer. The choice between these pathways depends on the nature of the reactants, particularly the ligands coordinated to the iron center. fiveable.me
Inner-sphere electron transfer occurs when the this compound and its reaction partner share a ligand in their inner coordination spheres, forming a bridged complex. fiveable.mevaia.com This bridging ligand facilitates the transfer of the electron from the this compound to the oxidant.
A classic example involves the reaction between hexaaquachromium(III) and hexacyanoferrate(II). vaia.com In this reaction, a cyanide ligand from the hexacyanoferrate(II) complex acts as a bridge, connecting the iron and chromium centers. The electron is then transferred across this bridge, leading to the oxidation of iron(II) to iron(III) and the reduction of chromium(III) to chromium(II). vaia.com The stability and nature of the bridging ligand are crucial for this mechanism to occur. Ligands like chloride and cyanide are common examples of bridging ligands. fiveable.me
In outer-sphere electron transfer, the coordination spheres of the this compound and the other reactant remain intact. wikipedia.orgmdpi.com The electron transfer occurs through space as the two complexes come into close proximity in an "encounter complex". fiveable.mewikipedia.org There is no direct bond formed between the reactants. vaia.com
The self-exchange reaction between Fe(H₂O)₆²⁺ and Fe(H₂O)₆³⁺ is a fundamental example of an outer-sphere process. libretexts.org Another well-studied example is the reaction between the hexaaquairon(II) ion and the hexacyanoferrate(III) ion. vaia.com The rate of outer-sphere electron transfer is influenced by several factors, including the distance between the reactants and the reorganizational energy required for the changes in bond lengths and solvent orientation upon electron transfer, as described by Marcus Theory. libretexts.org
Many biological electron transfer processes, such as those involving iron-sulfur proteins, rely on outer-sphere mechanisms where the iron centers are held at a fixed distance within a protein matrix. wikipedia.org
Inner-Sphere Electron Transfer Mechanisms
This compound in Fenton and Fenton-like Reactions
The Fenton reaction involves the reaction of this compound with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). byjus.comtestbook.com This reaction is a cornerstone of advanced oxidation processes used for the degradation of organic pollutants. frontiersin.org
The fundamental Fenton reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ byjus.com
The generated hydroxyl radical is a powerful oxidizing agent capable of reacting with a wide range of organic compounds. nih.gov The ferric ion produced can then be reduced back to this compound by another molecule of hydrogen peroxide, regenerating the catalyst in a process sometimes referred to as a Fenton-like reaction. testbook.com
The mechanism of the Fenton reaction can be more complex than the simple equation above suggests and is highly dependent on pH. nih.gov At acidic pH, the production of hydroxyl radicals is well-established. frontiersin.org However, at circumneutral or higher pH, there is evidence that the reaction may proceed through different intermediates, possibly a high-valent iron species like ferryl ion (Fe(IV)), rather than free hydroxyl radicals. frontiersin.orgnih.govmdpi.com The presence of ligands can also significantly influence the reaction, in some cases promoting the formation of hydroxyl radicals even at higher pH. frontiersin.org
Interactive Data Table: Rate Constants for this compound Oxidation
| Oxidizing Species | Ferrous Species | pH Range | Rate Law Dependence | Rate Constant (k) | Reference(s) |
| O₂ | Fe²⁺ | < 4 | k[Fe²⁺] | 6 x 10⁻⁵ mol L⁻¹ min⁻¹ | nih.gov |
| O₂ | Fe(OH)⁺ | 5-8 | k[Fe(OH)⁺] | 1.7 mol L⁻¹ min⁻¹ | nih.gov |
| O₂ | Fe(OH)₂⁰ | > 8 | k[Fe(OH)₂⁰] | 4.3 x 10⁵ mol L⁻¹ min⁻¹ | nih.gov |
| H₂O₂ | Fe²⁺ | Acidic | k[Fe²⁺][H₂O₂] | 76 L mol⁻¹ s⁻¹ | geoscienceworld.org |
Mechanistic Controversies in this compound-Hydrogen Peroxide Systems
Electrochemical Behavior of this compound
The electrochemical behavior of the this compound is characterized by its oxidation to the ferric ion (Fe³⁺). This redox couple (Fe²⁺/Fe³⁺) is fundamental to many electrochemical processes and analytical techniques.
Voltammetric techniques, particularly cyclic voltammetry (CV) and square wave voltammetry (SWV), are powerful tools for studying the electro-oxidation of ferrous ions. oup.com In a typical cyclic voltammogram of a solution containing ferrous ions, an anodic peak corresponding to the oxidation of Fe²⁺ to Fe³⁺ is observed. mdpi.comresearchgate.net The position and shape of this peak provide valuable information about the thermodynamics and kinetics of the electron transfer process.
The oxidation process can be represented by the following half-reaction: Fe²⁺ → Fe³⁺ + e⁻
The peak potential for this oxidation is influenced by the electrode material and the composition of the electrolyte. For instance, at a platinum electrode, the oxidation peak is often observed around +0.5 V versus a silver/silver chloride (Ag/AgCl) reference electrode. mdpi.com The reversibility of the Fe²⁺/Fe³⁺ couple can be assessed from the separation between the anodic and cathodic peak potentials in CV. tdl.org For a reversible one-electron process, this separation is theoretically 59 mV at 25°C.
The rate of Fe²⁺ electro-oxidation can be influenced by various factors. Studies have shown that the presence of certain metal oxides, such as titanium dioxide (TiO₂) and iron(III) oxide (Fe₂O₃), can have a beneficial effect on the rate of this reaction. oup.com The relationship between the anodic peak current and the scan rate in CV can reveal whether the process is controlled by diffusion of the ferrous ions to the electrode surface or by adsorption processes. oup.com A linear relationship between the peak current and the square root of the scan rate is indicative of a diffusion-controlled process. oup.comelectrochemsci.org
The table below summarizes typical electrochemical parameters for the Fe(II)/Fe(III) redox couple obtained from cyclic voltammetry studies.
| Parameter | Value | Conditions | Source |
| Anodic Peak Potential (Epa) | ~0.85 V vs Ag/AgCl | 10 mM Fe(II)-phenanthroline complex in 0.5M H₂SO₄, 50 mV/s | utexas.edu |
| Cathodic Peak Potential (Epc) | ~0.79 V vs Ag/AgCl | 10 mM Fe(II)-phenanthroline complex in 0.5M H₂SO₄, 50 mV/s | utexas.edu |
| Diffusion Coefficient (D_Fe²⁺) | ~2.5 x 10⁻⁶ cm²/s | 0.5M H₂SO₄ | utexas.edu |
| Anodic Peak Potential | ~0.56 V | Iodine-coated polycrystalline platinum electrode | electrochemsci.org |
Electrochemical Impedance Spectroscopy (EIS) is another valuable technique for probing the intricacies of this compound systems at the electrode-electrolyte interface. oup.com By applying a small amplitude AC potential perturbation over a range of frequencies, EIS can deconstruct the various electrochemical processes occurring, such as charge transfer resistance, double-layer capacitance, and diffusion.
In the context of the Fe²⁺/Fe³⁺ redox couple, EIS studies often reveal a charge-transfer resistance (Rct) associated with the electron transfer kinetics of the Fe²⁺ oxidation. acs.org A lower Rct value indicates faster kinetics. The impedance spectra can also provide information about the diffusion of ferrous and ferric ions to and from the electrode surface, often represented by a Warburg impedance element.
Studies have used EIS to investigate the influence of various factors on the Fe²⁺/Fe³⁺ system. For example, the presence of metal oxides can alter the activation resistance of Fe²⁺ electro-oxidation. oup.com In systems with iron(III) ion-selective electrodes, EIS has been used to identify the presence of surface films and to demonstrate that the charge-transfer impedance decreases at higher concentrations of Fe³⁺, indicating its participation in the charge-transfer reaction. acs.org The kinetics of this charge transfer can be facilitated by the presence of chelating agents. acs.org
The equilibrium potential of the Fe²⁺/Fe³⁺ redox couple in an aqueous environment is described by the Nernst equation. This equation relates the actual potential of the half-cell (E) to its standard potential (E°), the temperature, and the activities (approximated by concentrations) of the oxidized (Fe³⁺) and reduced (Fe²⁺) species. ucl.ac.uk
The Nernst equation for the Fe³⁺/Fe²⁺ couple is: E = E° - (RT/nF) * ln([Fe²⁺]/[Fe³⁺])
Where:
E is the potential of the half-cell.
E° is the standard electrode potential for the Fe³⁺ + e⁻ ⇌ Fe²⁺ reaction, which is approximately +0.771 V. 911metallurgist.com
R is the universal gas constant.
T is the absolute temperature.
n is the number of electrons transferred (in this case, 1).
F is the Faraday constant.
[Fe²⁺] and [Fe³⁺] are the activities of the ferrous and ferric ions, respectively.
This relationship demonstrates that the redox potential of a solution containing both ferrous and ferric ions is directly dependent on the ratio of their concentrations. 911metallurgist.com This principle is fundamental to understanding and measuring the redox conditions in various natural and industrial aqueous systems. awi.de For instance, in hydrometallurgical systems, the measured Eh (redox potential) responds readily to changes in the ferric-ferrous ratio. 911metallurgist.com The measured potential in such complex systems is often a "mixed potential," influenced by multiple redox couples, but the Fe²⁺/Fe³⁺ couple frequently dominates. awi.descholaris.ca The standard potential itself can be influenced by factors such as hydrolysis and complex formation, for example with chloride ions. 911metallurgist.com
Ferrous ions and their complexes can act as electrocatalysts in various chemical reactions. Electrocatalysis occurs when the presence of a catalyst (in this case, an iron species) accelerates the rate of an electrochemical reaction at an electrode surface.
Iron's abundance and low toxicity make it an attractive candidate for developing sustainable electrocatalysts. nih.gov For example, iron-based catalysts have been developed for C-H activation reactions, where electricity replaces traditional, often toxic, chemical oxidants. nih.gov In some systems, a ferrous/ferric cycle is a key part of the catalytic process.
Iron has also been implicated in electrocatalytic water splitting. In one novel approach, hematite (B75146) (Fe₂O₃) suspended in an acidic electrolyte was shown to facilitate oxygen evolution at an anode at a significantly lower potential. rsc.org The proposed mechanism involves the conversion of Fe₂O₃ to a Fe(II)/Fe(III) oxide species at the cathode, which is then reoxidized at the anode to release oxygen. rsc.org This suggests that the ferrous/ferric redox cycle is central to the catalytic activity.
Furthermore, iron-based catalysts, such as iron carbonyl clusters, have been shown to be effective electrocatalysts for the selective reduction of carbon dioxide to formate (B1220265) in aqueous solutions. acs.org The mechanism involves a reduced hydride intermediate that reacts with CO₂. acs.org Iron-doped nickel selenide (B1212193) has also been developed as an efficient catalyst for oxygen electrocatalysis, crucial for clean energy technologies like water splitting and fuel cells. dst.gov.in In these applications, the this compound or related iron species facilitate electron transfer, lowering the energy barrier for the desired reaction.
Nernst Potential and Ferrous/Ferric Ion Systems in Aqueous Environments
Interactions of this compound with Metal Oxides in Redox Processes
The interaction of ferrous ions (Fe(II)) with the surfaces of metal oxides is a cornerstone of redox geochemistry, influencing the fate of contaminants, nutrient cycling, and mineral transformation in natural and engineered systems. These processes are governed by a complex interplay of adsorption, electron transfer, and dissolution-precipitation reactions. The nature of the metal oxide, the concentration of aqueous Fe(II), and ambient conditions such as pH dictate the specific pathways and kinetics of these interactions.
The process typically begins with the adsorption of Fe(II) onto the metal oxide surface. researchgate.netresearchgate.net For non-reducible oxides like titanium dioxide (TiO₂) and γ-AlOOH (boehmite), this primarily involves the formation of surface complexes without a net transfer of electrons. researchgate.net However, with reducible oxides, particularly iron(III) and manganese(IV) oxides, the initial adsorption is often a prelude to interfacial electron transfer. nih.govnih.gov This transfer reduces the structural metal cation in the oxide lattice (e.g., Fe(III) to Fe(II) or Mn(IV) to Mn(II)) and oxidizes the adsorbed Fe(II) to Fe(III). nih.govnih.gov
This redox reaction can lead to several outcomes: the release of the reduced metal ion into the solution, the formation of new mineral phases on the surface, or the catalytic transformation of the original oxide. nih.govnih.govnih.gov For instance, the reaction of Fe(II) with hematite (α-Fe₂O₃) can lead to the formation of magnetite (Fe₃O₄), a mixed-valence iron oxide. nih.gov Similarly, the interaction between Fe(II) and manganese oxides like birnessite or pyrolusite results in the reductive dissolution of the manganese oxide, releasing Mn(II) ions into the solution, and the precipitation of ferric (oxyhydr)oxides on the surface. nih.govnih.govacs.org
The efficiency and products of these interactions are highly dependent on the system's electrochemical potential. d-nb.info Factors such as pH and the concentration of Fe(II) can shift the redox potential, influencing reaction rates and equilibrium states. nih.govd-nb.info For example, higher pH generally promotes the adsorption of Fe(II) and can favor surface oxidation processes. researchgate.netosti.gov The presence of oxygen can also play a significant role, accelerating the oxidation of Fe(II) and influencing the types of secondary minerals that form. nih.govresearchgate.net
Detailed Research Findings
Interaction with Iron(III) Oxides:
The interaction of aqueous Fe(II) with iron(III) oxides is a critical process in iron biogeochemical cycling. Research has shown that this is not a simple adsorption process but involves electron transfer and mineral transformation. researchgate.netnih.govosti.gov
Hematite (α-Fe₂O₃): The reaction of Fe(II) with hematite is complex, involving initial fast adsorption followed by slower processes. researchgate.net Studies have demonstrated that this interaction can lead to the exchange of iron atoms between the aqueous phase and the hematite structure. osti.gov At near-neutral pH, the fixation of Fe(II) on the hematite surface is consistent with interfacial electron transfer from the adsorbed Fe(II) to structural Fe(III). This results in the oxidation of the original Fe(II) and the formation of new mineral phases, such as magnetite (Fe₃O₄). nih.gov The extent of this exchange and transformation is influenced by particle size, pH, and the concentration of Fe(II). osti.gov For example, at pH 7.5, the exchange increases but then decreases at higher pH, likely due to the saturation of surface sites. osti.gov
Goethite (α-FeOOH): Similar to hematite, Fe(II) adsorbs onto goethite surfaces, which can be followed by electron transfer. Surface complexation models suggest that at lower pH, Fe(II) adsorbs without electron transfer, but at higher pH (above 7.5), surface oxidation leading to adsorbed Fe(III) is favored. researchgate.net The presence of Fe(II) can also induce the recrystallization of goethite. nih.gov The reactivity of the Fe(II)-goethite system is strongly linked to its redox potential, which in turn is a function of pH and Fe(II) concentration. acs.org
Ferrihydrite: Fe(II) readily adsorbs onto the surface of ferrihydrite, a poorly crystalline iron oxide. This adsorption can catalyze the transformation of ferrihydrite into more stable crystalline phases like goethite and magnetite. researchgate.net
Interaction with Manganese(IV) Oxides:
Manganese oxides are powerful natural oxidants, and their reaction with Fe(II) is thermodynamically favorable and generally rapid. nih.govresearchgate.net
Birnessite: The interaction between Fe(II) and hexagonal birnessite is a redox reaction that results in the release of Mn(II) and K⁺ ions from the mineral structure and a significant decrease in the concentration of Fe(II). nih.govnih.gov The primary reaction products are iron(III) oxyhydroxides, such as a mixture of lepidocrocite and goethite, which precipitate on the birnessite surface. nih.govnih.gov The rate of this reaction is controlled by the chemical reaction itself and increases with higher Fe(II) concentration, pH, and temperature. nih.gov However, the formation of these ferric (hydr)oxide precipitates can inhibit the further reduction of birnessite by blocking reactive surface sites. nih.govnih.gov The presence of air (oxygen) accelerates the oxidation of Fe(II) and promotes the chemical stability of birnessite. nih.govresearchgate.net
Pyrolusite (β-MnO₂): The reaction of aqueous Fe(II) with pyrolusite at circumneutral pH leads to the rapid oxidation of Fe(II) and the release of aqueous Mn(II). nih.gov This reaction forms Fe(III) oxide precipitates on the pyrolusite surface. nih.govacs.org Interestingly, these newly formed Fe(III) oxides can themselves be reduced if more Fe(II) is introduced, indicating that the surface does not become completely passivated and remains redox-active. nih.gov The initial rapid reductive dissolution rate can decrease significantly as the Fe(III) product precipitates on the surface. acs.org
Interaction with Other Metal Oxides:
Aluminum Oxides (e.g., γ-AlOOH, α-Al₂O₃): Similar to TiO₂, the adsorption of Fe(II) on aluminum oxides like boehmite (γ-AlOOH) and corundum (α-Al₂O₃) occurs without significant redox transformation of the aluminum. researchgate.netnih.gov Studies on corundum showed adsorption of Fe(II) but no "fixation" or electron transfer, which was observed with hematite under similar conditions. nih.gov The adsorption on boehmite is thought to form a tridentate surface complex. researchgate.net
Below are data tables summarizing key findings from research on the interaction of ferrous ions with different metal oxides.
Table 1: Summary of this compound Interactions with Iron Oxides
| Iron Oxide | Key Interaction Mechanisms | Observed Products | Influencing Factors | Research Findings Summary |
|---|---|---|---|---|
| Hematite (α-Fe₂O₃) | Adsorption, Interfacial Electron Transfer, Atom Exchange | Magnetite (Fe₃O₄), Surface Fe(III) | pH, Fe(II) concentration, Particle size | Fe(II) adsorbs and transfers electrons to structural Fe(III), leading to the formation of new mineral phases. nih.gov The extent of iron atom exchange is significant and depends on pH and surface area. osti.gov |
| Goethite (α-FeOOH) | Adsorption, Surface Oxidation, Recrystallization | Adsorbed Fe(III), More stable goethite phases | pH (>7.5 favors oxidation), Fe(II) concentration | Adsorption is the initial step, with electron transfer being favored at higher pH. researchgate.net The process can induce recrystallization of the goethite. nih.gov |
| Ferrihydrite | Adsorption, Catalyzed Transformation | Goethite, Magnetite | Fe(II) concentration | Fe(II) adsorption catalyzes the conversion of this metastable phase to more stable iron oxides. researchgate.net |
Table 2: Summary of this compound Interactions with Manganese Oxides
| Manganese Oxide | Key Interaction Mechanisms | Observed Products | Influencing Factors | Research Findings Summary |
|---|---|---|---|---|
| Birnessite | Reductive Dissolution, Precipitation | Aqueous Mn(II), Lepidocrocite, Goethite | Fe(II) concentration, pH, Temperature, Oxygen | A rapid redox reaction occurs, releasing Mn(II) and forming Fe(III) oxide precipitates that can inhibit further reaction. nih.govnih.gov The rate increases with temperature, pH, and Fe(II) levels. nih.gov |
| Pyrolusite (β-MnO₂) | Reductive Dissolution, Surface Precipitation | Aqueous Mn(II), Fe(III) oxides | Fe(II):Mn(IV) ratio, Aqueous Fe(III) | Rapid initial dissolution is followed by a significant rate decrease due to the formation of Fe(III) precipitates on the surface. nih.govacs.org The surface can remain redox-active to subsequent Fe(II) additions. nih.gov |
Table 3: Summary of this compound Interactions with Other Metal Oxides
| Metal Oxide | Key Interaction Mechanisms | Observed Products | Influencing Factors | Research Findings Summary |
|---|---|---|---|---|
| Titanium Dioxide (TiO₂) | Surface Complexation (Adsorption) | Surface-coordinated Fe²⁺ | pH | Fe(II) adsorbs to the surface, likely forming a quattro-dentate complex, without significant electron transfer. researchgate.netd-nb.info |
| Aluminum Oxide (e.g., Corundum, Boehmite) | Surface Complexation (Adsorption) | Surface-coordinated Fe²⁺ | pH | Similar to TiO₂, the interaction is dominated by adsorption without redox transformation of the aluminum. researchgate.netnih.gov |
Biological Roles and Mechanistic Insights of Ferrous Ion
Ferrous Ion as an Enzymatic Cofactor
Ferrous iron is a vital cofactor for a large and diverse group of enzymes that participate in a wide array of metabolic reactions. worldscientific.com Its ability to readily cycle between the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states is central to its catalytic function. nih.gov
Non-heme iron enzymes feature active sites where the this compound is coordinated by amino acid residues, typically histidine and carboxylates (aspartate or glutamate), and often water molecules. pnas.org This coordination environment is distinct from the porphyrin macrocycle found in heme enzymes. pnas.org The non-heme ligand set is generally less covalent and provides more flexibility, allowing for multiple open or exchangeable coordination sites. pnas.org This structural feature is crucial for the binding of substrates and co-substrates, such as O₂. pnas.org
Spectroscopic studies have revealed that the resting state of many non-heme ferrous enzymes is a coordinatively saturated, six-coordinate Fe²⁺ site, which is relatively stable and unreactive towards oxygen. nih.gov The binding of substrate and, in some cases, a cofactor leads to a change in the coordination number, often to a five-coordinate state, which creates an open site for O₂ to bind and become activated. nih.gov
Non-heme ferrous enzymes catalyze a broad spectrum of reactions, with a significant number being oxygenases that utilize molecular oxygen to hydroxylate substrates. rsc.org A common strategy involves the activation of O₂ at the ferrous active site. nih.gov
For instance, in the α-ketoglutarate-dependent oxygenase superfamily, the binding of both the primary substrate and the co-substrate α-ketoglutarate to the Fe²⁺ center is a prerequisite for the efficient reaction with O₂. nih.gov This ordered binding prevents unproductive oxygen activation in the absence of the target substrate. pnas.orgnih.gov The reaction proceeds through the formation of a high-valent iron-oxo species, which is a powerful oxidant capable of C-H bond activation. researchgate.net
Other non-heme iron enzymes, like lipoxygenases, utilize an Fe³⁺ center to activate the substrate for reaction with O₂. nih.gov The catalytically active Fe³⁺ form is generated by the oxidation of the resting Fe²⁺ state by a hydroperoxide product. acs.org In some unique cases, such as the N-nitrosation reaction catalyzed by the enzyme SznF, a four-electron oxidation is achieved through a complex series of electron transfers between the iron center and the substrate, bypassing the formation of a high-valent Fe(IV)=O species. acs.org
Table 2: Examples of Reactions Catalyzed by Ferrous-Containing Enzymes
| Enzyme Class | Cofactor/Co-substrate | General Reaction Type |
|---|---|---|
| α-Ketoglutarate-dependent oxygenases | α-Ketoglutarate, O₂ | Hydroxylation, desaturation. nih.gov |
| Pterin-dependent hydroxylases | Tetrahydrobiopterin, O₂ | Aromatic amino acid hydroxylation. nih.gov |
| Lipoxygenases | O₂ | Dioxygenation of polyunsaturated fatty acids. nih.govacs.org |
| Intradiol dioxygenases | O₂ | Aromatic ring cleavage. nih.gov |
| SznF | O₂ | N-nitrosation. acs.org |
Structural and Electronic Basis of Ferrous Active Sites in Non-Heme Enzymes
This compound in Biomineralization Processes (e.g., ferritin iron core formation)
Biomineralization is the process by which living organisms produce minerals. Ferrous iron plays a crucial role in the formation of iron biominerals, most notably the iron core of the protein ferritin.
Ferritin is a ubiquitous protein nanocage that stores iron in a non-toxic, bioavailable form. researchgate.net It can sequester up to 4500 iron atoms within its hollow core as a ferrihydrite mineral. researchgate.net The process of iron mineralization within ferritin begins with the uptake of soluble ferrous ions. researchgate.net
The ferritin shell is composed of 24 subunits, which can be of two types: H-chain (heavy) and L-chain (light). researchgate.net The H-chains possess a ferroxidase center, a dinuclear iron site that rapidly catalyzes the oxidation of two Fe²⁺ ions to Fe³⁺ by molecular oxygen. nih.govresearchgate.net This initial oxidation step is critical for initiating the formation of the mineral core. nih.gov
Following oxidation at the ferroxidase center, the resulting Fe³⁺ ions are translocated to the protein cavity where nucleation and crystal growth occur. nih.gov The L-subunits, which lack a ferroxidase center, facilitate this nucleation process, providing a surface rich in carboxylate residues (glutamate and aspartate) that act as nucleation sites. researchgate.netpnas.org In L-chain-rich ferritins, it is proposed that Fe²⁺ oxidation and nucleation occur directly on the inner surface of the protein shell. pnas.org Recent structural studies have identified a trinuclear iron cluster anchored by glutamate (B1630785) residues on the inner surface of L-ferritin, which likely serves as the nucleation site for biomineralization. pnas.org This process involves the oxidation of Fe²⁺ by dioxygen, leading to the formation of oxo and peroxo-bridged iron clusters that grow into the ferrihydrite core. pnas.org
In bacteria, a similar process occurs in bacterioferritins, which may also contain heme groups. nih.gov The formation of the iron core inside the protein shell effectively detoxifies excess iron and serves as a reserve for cellular needs. nih.gov The microenvironment within the ferritin cage is critical, and models using phosphatidylcholine vesicles to encapsulate ferrous ions have been used to study the oxidation and precipitation of iron under controlled conditions. libretexts.org
This compound Interactions with Nitric Oxide in Biological Contexts
The interaction between ferrous ions (Fe²⁺) and nitric oxide (NO) is a critical aspect of biological signaling and regulation. nih.gov This interaction primarily leads to the formation of dinitrosyl iron complexes (DNICs), which are considered a primary physiological form of nitric oxide storage and transport within living organisms. mdpi.com These complexes are observed in a wide array of organisms, from bacteria to humans, and are associated with various physiological and pathological states, including inflammation and ischemia/reperfusion. nih.govresearchgate.net
DNICs can be described by the general formula Fe(NO)₂(L)₂, where 'L' represents a ligand, which can be a thiol-containing compound like cysteine or glutathione (B108866), or a protein. nih.govconicet.gov.ar The formation of DNICs serves to stabilize the highly reactive NO molecule, allowing for its transport and targeted delivery. nih.govrjraap.com The process can be initiated by the reaction of NO with Fe²⁺ ions, which then bind to thiol-containing ligands to form stable complexes. rjraap.com These complexes can exist as low-molecular-weight compounds or be bound to proteins. conicet.gov.ar
Functionally, DNICs act as transducers and stabilizers of nitric oxide. nih.govresearchgate.net They can donate both neutral NO and nitrosonium (NO⁺) ions, which allows them to participate in various signaling cascades. mdpi.comnih.gov For instance, low-molecular-weight thiol-containing DNICs have been shown to possess vasodilatory properties. nih.govresearchgate.net Furthermore, DNICs play a role in modulating the redox potential of the cell by inhibiting glutathione-dependent enzymes. nih.gov The interaction of NO with iron centers in proteins, such as the ferric uptake regulation (Fur) protein, can also directly inhibit protein function through nitrosylation of the iron, establishing a direct link between nitric oxide signaling and the regulation of iron metabolism. pnas.org
Mechanistic Aspects of this compound in Cellular Signaling Pathways
Ferrous iron is a crucial cofactor and signaling molecule that influences several key cellular signaling pathways, primarily through its ability to participate in redox reactions and bind to metalloproteins. mdpi.comencyclopedia.pubnih.govfrontiersin.org Its roles are particularly prominent in the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) signaling cascades.
The MAPK pathways, including the Ras/Raf/MEK/ERK cascade, are central to regulating cell proliferation, survival, and differentiation. oncotarget.com Research indicates that iron homeostasis is intricately linked to MAPK signaling. researchgate.net For example, oncogenic signaling through the KRAS pathway has been found to induce an accumulation of ferrous iron (Fe²⁺). researchgate.netrupress.org This elevated pool of bioavailable Fe²⁺ becomes an exploitable feature of these cancer cells. rupress.org Studies have shown that targeting this elevated ferrous iron with activatable drug conjugates can lead to potent MAPK blockade specifically in tumor cells, sparing normal tissues. researchgate.netrupress.org Conversely, iron chelation has been demonstrated to modulate MAPK signaling pathways, affecting the activity of key components like ERK, JNK, and p38. oncotarget.com In plants, MAPK signaling cascades (OsMEK2 and OsMPK1) are also required for iron-dependent cell death responses. frontiersin.org
The Protein Kinase C (PKC) family of enzymes is also regulated by iron status. nih.gov Studies have shown that iron, particularly when supplied as ferric transferrin, can increase the expression of PKC-beta mRNA transcripts in various cell lines. ashpublications.org This effect is dependent on the availability of iron, as iron chelators can abolish the increase. ashpublications.org Conversely, iron deficiency has been shown to impair PKC activation and its translocation from the cytosol to the membrane, leading to aberrant signal transduction. nih.gov This suggests that ferrous ions are necessary for the proper functioning of certain PKC isozymes, which in turn affects downstream cellular processes like lymphocyte proliferation. nih.gov Interestingly, some studies suggest that ferritin, an iron storage protein, can activate PKC signaling pathways in an iron-independent manner, highlighting the complex relationship between iron-related proteins and cellular signaling. capes.gov.br
Table 1: this compound in Cellular Signaling
| Signaling Pathway | Role of this compound (Fe²⁺) | Key Findings |
|---|---|---|
| MAPK Pathway | Modulation of pathway activity | Oncogenic KRAS signaling increases intracellular Fe²⁺ levels. researchgate.netrupress.org Iron chelation can inhibit MAPK signaling components. oncotarget.com |
| Protein Kinase C (PKC) Pathway | Regulation of expression and activation | Iron is required for optimal PKC activation and translocation. nih.gov Iron availability can regulate the gene expression of specific PKC isozymes (PKC-beta). ashpublications.org |
This compound in Iron-Dependent Cell Death Mechanisms (Ferroptosis)
Ferroptosis is a distinct form of regulated cell death characterized by an absolute dependence on iron and the lethal accumulation of lipid peroxides. frontiersin.orgwikipedia.org The central executioner of this process is the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, driven by the generation of reactive oxygen species (ROS). mdpi.comnih.gov Ferrous iron (Fe²⁺) plays an indispensable and catalytic role in initiating and propagating this destructive cascade. nih.gov
The primary mechanism by which ferrous ions drive ferroptosis is through the Fenton reaction. mdpi.comnih.gov In this reaction, readily available Fe²⁺ reacts with hydrogen peroxide (H₂O₂), which can be produced by cellular processes, to generate the highly reactive hydroxyl radical (•OH). mdpi.comfrontiersin.org This radical is a potent oxidizing agent that can abstract electrons from PUFAs in membrane phospholipids, initiating a chain reaction of lipid peroxidation. portlandpress.com This uncontrolled peroxidation damages membrane integrity, leading to increased permeability and eventual cell rupture. nih.govdovepress.com The availability of a labile iron pool (LIP) within the cell, which contains redox-active ferrous ions, is therefore a critical determinant of a cell's sensitivity to ferroptosis. frontiersin.org
The cell's primary defense against ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4). plos.orgnih.gov GPX4 is a unique selenoenzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby halting the lipid peroxidation chain reaction. pensoft.netcolumbia.edu The inactivation or depletion of GPX4, either through direct inhibition by small molecules like RSL3 or through depletion of its cofactor GSH, leads to the overwhelming accumulation of lipid peroxides and triggers ferroptosis. plos.orgpensoft.netinvivogen.com Therefore, the process of ferroptosis is governed by a delicate balance between iron-dependent lipid oxidation and the GPX4-mediated antioxidant defense system. mdpi.com
Table 2: Key Molecules in this compound-Mediated Ferroptosis
| Molecule | Class | Role in Ferroptosis |
|---|---|---|
| This compound (Fe²⁺) | Metal Ion | Catalyzes the Fenton reaction to produce ROS, initiating lipid peroxidation. nih.govmdpi.comnih.gov |
| Polyunsaturated Fatty Acids (PUFAs) | Lipid | The primary substrate for peroxidation, leading to membrane damage. mdpi.comnih.govplos.org |
| Reactive Oxygen Species (ROS) | Oxidants | Directly oxidize lipids, propagating the chain reaction of damage. mdpi.comportlandpress.com |
| Glutathione Peroxidase 4 (GPX4) | Enzyme | The central negative regulator; detoxifies lipid peroxides to prevent cell death. plos.orgnih.govpensoft.net |
| Glutathione (GSH) | Tripeptide | A necessary cofactor for GPX4 function; its depletion sensitizes cells to ferroptosis. mdpi.compensoft.net |
Environmental Geochemistry of Ferrous Ion
Speciation of Ferrous Ion in Natural Aquatic Systems
In natural aquatic systems, the this compound rarely exists as a simple hydrated ion (Fe(H₂O)₆²⁺). Its chemical form, or speciation, is dictated by the surrounding chemical environment, including pH, redox potential, and the presence of various inorganic and organic ligands. Ferrous iron is relatively soluble under anaerobic or low pH conditions. tandfonline.com
It readily forms complexes with inorganic ligands such as chloride (Cl⁻), sulfate (B86663) (SO₄²⁻), and bicarbonate (HCO₃⁻). For instance, in chloride-rich waters, species like FeCl⁺ can form. researchgate.net However, the complexation with organic ligands is often more significant. whoi.edu Natural organic matter (NOM), such as humic and fulvic acids, contains functional groups (e.g., carboxyl, phenol) that can bind strongly with Fe²⁺. These organic complexes can enhance the solubility and mobility of ferrous iron, even under conditions where it might otherwise precipitate.
In surface waters of the central North Pacific, it has been observed that over 99.9% of dissolved ferric iron (Fe³⁺) is complexed with natural organic ligands. whoi.edu While this study focused on Fe³⁺, the presence of these strong chelators also influences the entire iron cycle, including the behavior of Fe²⁺. The stability of these complexes is a critical factor in determining the bioavailability of iron for aquatic microorganisms. nih.govwhoi.edu
Table 1: Examples of this compound Species in Aquatic Systems This interactive table provides examples of common this compound species found in natural waters.
| Species Name | Chemical Formula | Environment |
| Hydrated this compound | [Fe(H₂O)₆]²⁺ | Acidic, low-ligand waters |
| Ferrous Chloride Complex | FeCl⁺ | Saline or chloride-rich waters |
| Ferrous Bicarbonate Complex | FeHCO₃⁺ | Bicarbonate-buffered waters |
| Ferrous-Organic Complex | Fe(II)-NOM | Waters rich in natural organic matter |
Role of this compound in Mineral Transformations and Precipitation
Ferrous iron plays a crucial catalytic role in the transformation of metastable iron(III) (oxyhydr)oxides, such as ferrihydrite, into more stable crystalline phases like goethite and lepidocrocite. leeds.ac.ukresearchgate.net Ferrihydrite, a poorly crystalline mineral, is often the initial product of Fe²⁺ oxidation. geoscienceworld.org In the presence of aqueous Fe²⁺ under anoxic or sub-oxic conditions, ferrihydrite can be transformed through a dissolution-reprecipitation mechanism or via electron transfer. leeds.ac.ukdigitellinc.comnih.gov
The reaction pathway is sensitive to environmental conditions:
Goethite Formation : The presence of Fe²⁺ accelerates the transformation of ferrihydrite to goethite, a thermodynamically stable iron oxyhydroxide. leeds.ac.ukresearchgate.net This process involves the adsorption of Fe²⁺ onto the ferrihydrite surface, followed by electron transfer, which facilitates the dissolution of the mineral and subsequent reprecipitation as goethite. nih.govresearchgate.net The rate of this transformation is highly dependent on temperature and Fe²⁺ concentration. researchgate.netosti.gov
Lepidocrocite Formation : Under certain conditions, particularly at lower Fe²⁺ concentrations, the transformation of ferrihydrite can favor the formation of lepidocrocite, another iron oxyhydroxide polymorph. researchgate.netresearchgate.net The presence of co-existing goethite can also influence the transformation pathway, promoting the formation of more goethite. digitellinc.comnih.gov
Magnetite Formation : At higher pH (above 7) and elevated Fe²⁺ concentrations, ferrihydrite can transform into magnetite (Fe₃O₄), a mixed-valence iron oxide. researchgate.netosti.govacs.org
These transformations are not merely mineralogical curiosities; they significantly impact the surface chemistry and reactivity of soils and sediments, affecting the sorption and availability of nutrients and contaminants.
In anoxic, sulfate-reducing environments, the interaction between aqueous Fe²⁺ and dissolved sulfide (B99878) (produced by sulfate-reducing bacteria) leads to the precipitation of iron sulfide minerals. cambridge.org The initial precipitate is often mackinawite (FeS), a metastable iron monosulfide. cambridge.orgmdpi.comgeochemsoc.org
Mackinawite is a key intermediate in the formation of more stable iron sulfides. mdpi.com Its formation is a rapid reaction between Fe²⁺ and dissolved sulfide. cambridge.org Over time, and with the availability of an oxidant like polysulfides or elemental sulfur, mackinawite can transform into other iron sulfide minerals: cambridge.orgfrontiersin.org
Greigite (Fe₃S₄) : This magnetic, mixed-valence iron sulfide can form as an intermediate during the transformation of mackinawite. cambridge.orgnih.gov
Pyrite (B73398) (FeS₂) : As the most thermodynamically stable iron sulfide in low-temperature anoxic conditions, pyrite is the ultimate product of these transformation pathways. frontiersin.orgnih.gov The transformation from mackinawite to pyrite can proceed via a greigite intermediate or through other pathways involving different sulfur species. cambridge.orgnih.gov
The formation and transformation of these sulfide minerals are central to the biogeochemical cycles of iron and sulfur and play a role in sequestering heavy metals in sediments. cambridge.org
Formation and Transformation of Ferrous/Ferric Oxides and Hydroxides[19],
This compound in Redox Cycling of Contaminants in Environmental Matrices
Ferrous iron is a potent reductant in the environment, capable of abiotically reducing a variety of inorganic and organic contaminants, thereby altering their mobility and toxicity. ifremer.frd-nb.info This reactivity is harnessed in both natural attenuation processes and engineered remediation systems.
Fe²⁺, whether dissolved in water or present on the surface of iron minerals, can donate electrons to contaminants with higher redox potentials. Notable examples include:
Chromium (Cr) : Fe²⁺ can reduce the highly toxic and mobile hexavalent chromium (Cr(VI)) to the much less toxic and less soluble trivalent chromium (Cr(III)), which readily precipitates out of solution. d-nb.info
Uranium (U) : Mobile hexavalent uranium (U(VI)) can be reduced by Fe²⁺ to insoluble tetravalent uranium (U(IV)), effectively immobilizing the contaminant. d-nb.info
Arsenic (As) : The redox cycling of iron is intimately linked to arsenic mobility. oup.comtandfonline.com While the reduction of arsenic-bearing iron(III) oxides by microbes can release arsenic into groundwater, Fe²⁺ can also play a role in arsenic's fate. frontiersin.orgresearchgate.net Furthermore, the oxidation of Fe²⁺ to form ferric (oxyhydr)oxides creates new sorption sites that can bind and remove both arsenate (As(V)) and arsenite (As(III)) from the water. oup.comtandfonline.com
The effectiveness of Fe²⁺ as a reductant depends on factors like pH, the presence of complexing ligands, and the specific form of the ferrous iron (dissolved vs. mineral-bound).
Influence of pH and Oxygen on this compound Environmental Fate
The environmental fate of ferrous iron is primarily controlled by pH and the availability of dissolved oxygen (O₂). nih.gov These two master variables dictate the rate of Fe²⁺ oxidation and its persistence in natural systems.
Influence of Oxygen : In the presence of oxygen, ferrous iron is oxidized to ferric iron (Fe³⁺), which then rapidly hydrolyzes to form insoluble ferric (oxyhydr)oxides like ferrihydrite. libretexts.org The rate of this oxidation is directly dependent on the concentration of dissolved oxygen. vliz.be
Influence of pH : The rate of Fe²⁺ oxidation is strongly dependent on pH. mdpi.com The reaction is significantly slower in acidic conditions and accelerates dramatically as the pH increases. usgs.govresearchgate.net In seawater, the oxidation rate shows a complex relationship with pH, being independent at very low pH, first-order in the natural pH range (around 8), and second-order at higher pH values. vliz.be Under aerobic, circumneutral pH conditions, the abiotic oxidation of Fe²⁺ can be very rapid. libretexts.orgwikipedia.org
This relationship means that in anoxic environments (like groundwater, saturated soils, and sediments), Fe²⁺ is relatively stable and can be transported over distances. However, when this anoxic water encounters an oxic zone (e.g., a spring, the surface of a lake, or an oxygenated aquifer), the Fe²⁺ is rapidly oxidized, leading to the precipitation of iron oxides. tandfonline.comwikipedia.org
Table 2: Effect of pH and Oxygen on this compound Oxidation This interactive table summarizes the general trends of Fe²⁺ oxidation under different conditions.
| pH | Dissolved Oxygen | Predominant State of Iron | Oxidation Rate |
| Low (< 4) | High or Low | Soluble Fe²⁺ | Very Slow |
| Neutral (~7) | Low (Anoxic) | Soluble Fe²⁺ | Negligible |
| Neutral (~7) | High (Oxic) | Insoluble Fe³⁺ oxides | Rapid |
| High (> 8) | High (Oxic) | Insoluble Fe³⁺ oxides | Very Rapid |
Biogeochemical Cycling of this compound (e.g., microbial reduction/oxidation)
Microorganisms are key players in the biogeochemical cycling of iron, mediating both its reduction and oxidation and profoundly influencing its environmental fate. nih.govresearchgate.netmdpi.com
Microbial Iron Reduction : In anaerobic environments, diverse bacteria and archaea, known as dissimilatory iron-reducing microorganisms (DIRMs), can use Fe(III) minerals (like goethite and ferrihydrite) as terminal electron acceptors for respiration, coupling the oxidation of organic matter or H₂ to the reduction of Fe(III) to Fe(II). tandfonline.comwikipedia.orgmdpi.com This process is a major pathway for organic carbon decomposition in sediments and releases soluble Fe²⁺ into porewaters, which can then be transported or react to form other minerals. tandfonline.comuga.edu Prominent genera of DIRMs include Geobacter and Shewanella. tandfonline.commdpi.com
Microbial Iron Oxidation : Conversely, iron-oxidizing bacteria (FeOB) utilize ferrous iron as an energy source, oxidizing Fe²⁺ to Fe³⁺. nih.govmicrobiologyresearch.org This process is particularly important at interfaces between anoxic and oxic zones. libretexts.org There are several types of FeOB:
Acidophilic Aerobes : Organisms like Acidithiobacillus ferrooxidans thrive at very low pH, such as in acid mine drainage. libretexts.org
Neutrophilic Microaerophiles : Bacteria like Gallionella ferruginea and Leptothrix ochracea operate at neutral pH under low oxygen conditions, where they can outcompete the slower abiotic oxidation rate. libretexts.orgwikipedia.org Some FeOB have even developed strategies, such as secreting metabolites, to inhibit abiotic oxidation, allowing them to better compete for the available Fe²⁺. oup.com
Anaerobic Oxidizers : Some bacteria can oxidize Fe²⁺ anaerobically, using nitrate (B79036) or light energy (anoxygenic photosynthesis) instead of oxygen. libretexts.orgwikipedia.orgmicrobiologyresearch.org
The continuous interplay between microbial iron reduction and oxidation creates a dynamic iron cycle in soils, sediments, and aquatic systems, which in turn influences the cycling of many other elements, including carbon, sulfur, and various contaminants. oup.comresearchgate.net
Catalytic Applications and Reaction Mechanisms of Ferrous Ion
Ferrous Ion in Homogeneous Catalysis
In homogeneous catalysis, Fe(II) complexes are instrumental in driving a variety of organic reactions. The reactivity and selectivity of these catalysts can be finely tuned through the design of appropriate ligands.
This compound-catalyzed organic transformations proceed through several distinct mechanistic pathways, largely dependent on the reaction conditions and the nature of the substrates and ligands involved.
C-H Activation: A significant area of iron catalysis involves the activation of otherwise inert C-H bonds. Several mechanistic pathways have been identified for this process. nih.govacs.org One common mechanism is σ-bond metathesis or deprotonative metalation , where the Fe(II) center directly interacts with the C-H bond. nih.govacs.org Another pathway is ligand-to-ligand hydrogen transfer (LLHT) . nih.govacs.org In some cases, particularly with the use of external oxidants, a single electron oxidative pathway involving an Fe(II)/Fe(III)/Fe(I) cycle is observed. nih.govacs.org For certain substrates, a metal-ligand cooperative 1,2-addition across an iron-carbene bond has been proposed as the mode of C-H activation. rsc.org The choice between these pathways can be influenced by factors such as the directing group on the substrate and the presence of alkali cations. nih.gov For instance, in oxidative and redox-neutral annulations, C-H activation on an Fe(II) center is often the initial step, leading to the formation of a metallacycle intermediate. acs.org
Cross-Coupling Reactions: this compound is an effective catalyst for cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. chinesechemsoc.orgbeilstein-journals.org Unlike traditional palladium-catalyzed systems that typically initiate with oxidative addition, iron-catalyzed cross-couplings often begin with transmetalation to form a reactive organoiron species. nih.govacs.org The subsequent steps can involve radical pathways initiated by single-electron transfer (SET). beilstein-journals.orgresearchgate.net For example, in the cross-coupling of aryl carbamates with alkyl bromides, a high-spin Fe(I)/Fe(II)/Fe(III) catalytic cycle is proposed, involving SET to activate the alkyl bromide, followed by oxidative addition and reductive elimination. chinesechemsoc.orgchinesechemsoc.org The nature of the ligand and the reaction temperature can significantly influence the operative mechanism, with some low-temperature reactions potentially proceeding through an Fe(-II) catalyzed process. illinois.edu
Addition Reactions and Other Transformations: this compound catalyzes a range of other organic transformations, including addition reactions. The mechanisms often involve the generation of radical intermediates. beilstein-journals.org For instance, in the iron-catalyzed domino coupling of π-systems, an aryliron complex formed from an Fe(II) species can undergo a SET with an iodoalkane to generate a radical that initiates a cascade of cyclization and addition reactions. beilstein-journals.org In oxidative α-amination of ketones, the reaction can proceed through the formation of an iron(III) enolate, which can be described as an iron(II) α-radical through resonance. acs.org
The catalytic activity and selectivity of this compound complexes can be significantly enhanced through strategic ligand design. The electronic and steric properties of the ligands play a pivotal role in modulating the reactivity of the iron center.
Phosphine (B1218219) Ligands: Phosphine ligands are widely used in iron catalysis. researchgate.net The electronic properties of these ligands can be tuned to enhance catalytic activity. For instance, the introduction of electron-donating groups onto triphenylphosphine (B44618) ligands has been shown to create active and robust Fe(II) complexes for living radical polymerization. researchgate.net Bulky alkylphosphines can also act as spectator ligands, promoting reactions like the N-amidation of arylamines by facilitating key steps in the catalytic cycle. nih.gov Chiral phosphine ligands have been instrumental in the development of asymmetric iron catalysts for reactions like transfer hydrogenation. researchgate.net
N-Heterocyclic Carbene (NHC) Ligands: N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in iron catalysis due to their strong σ-donating properties and steric tunability. wikipedia.orgresearchgate.net Fe-NHC complexes have been successfully employed in a variety of catalytic reactions, including cross-coupling, reduction, and oxidation. scholaris.ca The flexible and modifiable stereo-electronic properties of NHC ligands allow for the stabilization of various iron oxidation states and the creation of unique coordination environments. researchgate.net For example, piano-stool iron NHC complexes have demonstrated excellent catalytic activity in the hydrosilylation of aldehydes, with performance being highly dependent on the steric and electronic properties of the NHC ligand. acs.orgrsc.org
Bidentate and Tetradentate Ligands: The denticity of the ligand framework also plays a crucial role. Bidentate ligands like bis-1,2-(diphenylphosphino)benzene (dpbz) and tetradentate macrocyclic ligands have been employed to create well-defined and highly effective iron catalysts. acs.org For instance, Fe(II) complexes with C2-symmetric diamino (NH)2P2 macrocyclic ligands are efficient catalysts for the hydrogenation of polar bonds. researchgate.net Cyclic iron tetra N-heterocyclic carbene complexes, which structurally resemble heme molecules, offer unique steric and electronic tunability due to the direct linkage of iron to four carbon atoms within a macrocycle. wikipedia.org
| Ligand Type | Key Features | Example Application(s) |
| Phosphines | Tunable electronic and steric properties. | Living radical polymerization, N-amidation, Asymmetric transfer hydrogenation. researchgate.netnih.govresearchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, highly tunable sterics. | Cross-coupling, reduction, oxidation, hydrosilylation. scholaris.caacs.org |
| Bidentate/Tetradentate Macrocycles | Provides well-defined and stable coordination environments. | Negishi coupling, hydrogenation of polar bonds. researchgate.netacs.org |
Mechanisms of this compound-Catalyzed Organic Transformations[30],[31],[5],
This compound in Heterogeneous Catalysis
This compound is a key component in several industrially significant heterogeneous catalytic processes. In these systems, the iron catalyst is often in a solid state, and the reactions occur at the gas-solid or liquid-solid interface.
The Fischer-Tropsch synthesis (FTS) is a process for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen). Iron-based catalysts are widely used due to their low cost and high activity.
During FTS, the active phase of the iron catalyst is generally considered to be an iron carbide. scispace.com Metallic iron precursors are converted into various iron carbide phases, such as Hägg carbide (χ-Fe₅C₂), under reaction conditions. scispace.comresearchgate.net The formation of these carbides is crucial for the catalytic activity. ntnu.no For example, ε-iron carbide has been identified as a promising phase for low-temperature FTS. scispace.com The morphology and crystal facet of the iron carbide nanostructures can significantly influence the activity and selectivity of the process, with specific facets showing higher activity for olefin formation. rsc.org The addition of promoters like copper can facilitate the formation of iron carbides by weakening the interaction between iron and the support material, thereby increasing iron's reducibility. researchgate.netntnu.no
The Haber-Bosch process, which synthesizes ammonia (B1221849) from nitrogen and hydrogen, is another cornerstone of the chemical industry that relies on iron-based catalysts. wikipedia.org While the industrial catalyst is typically a promoted iron oxide that is reduced to metallic iron, the fundamental mechanism involves the interaction of nitrogen and hydrogen with the iron surface.
Studies on model systems have provided insights into the role of iron in nitrogen activation. An Fe(II) β-diketiminate chloride compound, for example, has been shown to react with dinitrogen to form a bis(nitride) complex, which can then react with dihydrogen to produce ammonia. acs.org This suggests a mechanism where Fe(II) centers can be involved in the cleavage of the strong N≡N triple bond. In the industrial process, it is believed that the iron surface chemisorbs dinitrogen, leading to the cleavage of the N≡N bond to form surface-bound nitride species. acs.org The presence of promoters like potassium is thought to lower the activation energy for the dissociative adsorption of nitrogen through an electronic effect, weakening the N-N bond. fertilizer.org Density functional theory (DFT) calculations on the Fe(111) and Fe(211) surfaces, which are considered the most active for the Haber-Bosch process, have been used to determine the detailed reaction mechanism and energy barriers for the elementary steps of ammonia synthesis. acs.org
This compound plays a critical role in environmental remediation through advanced oxidation processes (AOPs), most notably the Fenton reaction. taylorandfrancis.comfrontiersin.org This process utilizes Fe(II) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals (•OH). byjus.comtestbook.com
The fundamental Fenton reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ byjus.com
These hydroxyl radicals are powerful, non-selective oxidizing agents that can degrade a wide range of organic pollutants in water and soil. taylorandfrancis.com The efficiency of the Fenton process is highly dependent on pH, with acidic conditions generally being more favorable. omu.edu.tr At circumneutral pH, the complexation of Fe(II) with ligands is often necessary for efficient hydroxyl radical production. frontiersin.orgacs.org
The catalytic cycle can be sustained by the reduction of the generated ferric ion (Fe³⁺) back to Fe²⁺, often by another molecule of H₂O₂ in a slower, "Fenton-like" reaction. omu.edu.tr
Fe³⁺ + H₂O₂ → Fe²⁺ + HO₂• + H⁺ omu.edu.tr
Recent advancements in Fenton chemistry include the use of co-catalysts to accelerate the Fe(II)/Fe(III) cycling, thereby enhancing the continuous generation of reactive oxygen species. engineering.org.cnnih.gov Photo-Fenton processes utilize light to enhance the regeneration of Fe(II), making the process more efficient and sustainable. acs.org Variations of the Fenton reaction, such as using peroxyacids instead of hydrogen peroxide, have also been explored and can lead to the selective generation of other powerful oxidants like Fe(IV). acs.org
| Process | Role of this compound | Key Mechanistic Feature(s) |
| Fischer-Tropsch Synthesis | Precursor to the active iron carbide phase. | Formation of iron carbides (e.g., Hägg carbide) which are the active sites for CO hydrogenation. scispace.comresearchgate.net |
| Haber-Bosch Process | Active catalyst for N₂ activation. | Dissociative chemisorption of N₂ on the iron surface, facilitated by promoters. acs.orgfertilizer.org |
| Fenton Process | Catalyst for hydroxyl radical generation from H₂O₂. | One-electron transfer from Fe(II) to H₂O₂ to produce •OH; Fe(II)/Fe(III) redox cycling. byjus.comomu.edu.tr |
This compound in Haber-Bosch Process Mechanistics
Mechanistic Aspects of this compound in Industrial Chemical Processes
The catalytic activity of the this compound (Fe(II)) is pivotal in a variety of industrial chemical processes, largely owing to its ability to readily cycle between the Fe(II) and Fe(III) oxidation states. This redox capability allows it to facilitate a range of transformations, including oxidation, C-H activation, and cross-coupling reactions. Understanding the mechanistic pathways is crucial for optimizing these processes for efficiency and selectivity.
Ferrous ions are also instrumental in C-H activation and functionalization, a powerful tool for the direct synthesis of complex molecules. mdpi.comresearchgate.net Iron-catalyzed C-H activation has emerged as a cost-effective and environmentally benign alternative to methods using precious metals. researchgate.net Mechanistic studies suggest that these reactions can proceed through an inner-sphere mechanism. researchgate.net For instance, in certain C-H oxidation reactions, a high-valent iron-oxo species is considered a key intermediate that facilitates the functionalization of C-H bonds. researchgate.net In other systems, such as those involving diazoalkanes, iron catalysts can form electrophilic iron-carbene intermediates that insert into C-H bonds. researchgate.net
In the realm of cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds, this compound catalysts have proven effective. nih.govgu.se While the precise mechanistic details can be complex and are still a subject of investigation, the general understanding involves the participation of iron in various oxidation states. gu.se These reactions are crucial in the synthesis of pharmaceuticals and other fine chemicals, offering a more sustainable alternative to traditional palladium or nickel catalysts. nih.gov
Table 1: Mechanistic Features of this compound Catalysis in Industrial Processes
| Process Type | Key Role of this compound | Principal Intermediates | Governing Mechanism |
|---|---|---|---|
| Fenton/Fenton-like Oxidation | Catalyst for hydrogen peroxide decomposition | Hydroxyl radicals (•OH), Ferryl ion ([Fe(IV)O]²⁺), Superoxide (B77818) radicals (•O₂⁻) | Electron transfer, Radical chain reactions, Formation of high-valent iron-oxo species. geoscienceworld.orgacs.orgresearchgate.net |
| C-H Activation/Functionalization | Catalyst for direct functionalization of C-H bonds | High-valent iron-oxo species, Electrophilic iron-carbene intermediates | Inner-sphere mechanisms, Concerted insertion. mdpi.comresearchgate.net |
| Cross-Coupling Reactions | Catalyst for C-C and C-heteroatom bond formation | Organoiron species, Iron in various oxidation states | Redox cycling of the iron center. nih.govgu.se |
Sustainable Catalysis Strategies Utilizing this compound
The use of this compound catalysis is a cornerstone of sustainable chemistry, driven by the low cost, natural abundance, and minimal toxicity of iron compared to precious metals like palladium, platinum, and ruthenium. mdpi.comnih.govcatalysis.blog These characteristics make iron-based catalysts an economically viable and environmentally benign choice for a wide array of industrial applications. catalysis.blog
A key strategy in sustainable catalysis is the development of heterogeneous iron catalysts. mdpi.com These solid-phase catalysts, which can be based on iron oxides, iron-containing metal-organic frameworks (MOFs), or iron nanoparticles supported on materials like polymers, aluminosilicates, or carbon, offer significant advantages. mdpi.comriken.jp They can be easily separated from the reaction mixture, enabling their recovery and reuse over multiple cycles, which reduces waste and improves process economics. mdpi.comrsc.org For example, an iron-based metal-organic framework, CAU-27-Fe, has been shown to be a highly stable and reusable heterogeneous catalyst for C-H amination reactions under mild conditions. mdpi.com
Another sustainable approach involves the use of environmentally friendly reaction media. Research has demonstrated the effectiveness of iron catalysts in water, which is considered the greenest solvent. riken.jprsc.org Performing reactions in water not only reduces the reliance on volatile organic compounds but can also enhance catalyst safety, for instance, by suppressing the explosive potential of iron nanoparticles. riken.jp The development of catalysts like Fe(II)-folded single-chain nanoparticles that mimic metalloenzymes allows for highly enantioselective reactions to occur in water. rsc.org
Furthermore, this compound catalysis is central to the development of greener synthetic routes for valuable chemicals and energy carriers. Iron catalysts are being employed to produce Z-alkenes with high selectivity, which are important intermediates in pharmaceuticals, through more efficient processes that generate less waste. nus.edu.sg In the pursuit of renewable energy, iron-based catalysts are showing great promise for water oxidation, a critical step in producing hydrogen fuel from water. bioengineer.orgeurekalert.org A recently developed pentanuclear iron complex demonstrated high efficiency and stability in water oxidation, offering a scalable alternative to expensive rare metal catalysts. bioengineer.orgeurekalert.org The use of iron also extends to the synthesis of oxazolidinones from carbon dioxide, contributing to CO₂ utilization in green chemical synthesis. acs.org
Table 2: Examples of Sustainable Catalysis Strategies Employing this compound
| Strategy | Example Application | Key Benefit(s) | Source(s) |
|---|---|---|---|
| Heterogeneous Catalysis | C-H amination using CAU-27-Fe (an iron-based MOF). | Catalyst reusability, mild reaction conditions, reduced waste. | mdpi.com |
| Use of Green Solvents | Enantioselective sulfa-Michael addition in water using Fe(II)-folded single-chain nanoparticles. | Avoidance of volatile organic solvents, enhanced safety, catalyst recovery. | riken.jprsc.org |
| Replacement of Precious Metals | Synthesis of Z-alkenes using an iron-based catalyst instead of palladium. | Cost-effectiveness, low toxicity, reduced environmental impact. | nih.govnus.edu.sg |
| Renewable Energy and Feedstocks | Water oxidation for hydrogen production using a pentanuclear iron complex. | Use of an abundant and non-toxic metal for clean energy generation. | bioengineer.orgeurekalert.org |
| Carbon Dioxide Utilization | Synthesis of oxazolidinones using an Fe(II)-iminopyridine catalyst and CO₂. | Utilization of a greenhouse gas as a C1 feedstock for valuable chemicals. | acs.org |
Advanced Spectroscopic and Analytical Methodologies for Ferrous Ion Analysis
Spectrophotometric Determination of Ferrous Ion
Spectrophotometry remains a widely used and accessible method for quantifying ferrous ions in various matrices. This technique relies on the reaction of Fe²⁺ with a specific chromogenic agent to form a colored complex, the absorbance of which is directly proportional to the this compound concentration.
Reagent-Based Methods (e.g., 1,10-phenanthroline (B135089), ferrozine)
Two of the most common reagents for the spectrophotometric determination of ferrous ions are 1,10-phenanthroline and ferrozine (B1204870). ajrconline.orgnih.gov Both form stable, intensely colored complexes with Fe²⁺, allowing for sensitive and accurate quantification.
1,10-Phenanthroline: This reagent reacts with ferrous ions to form a reddish-orange complex, [Fe(phen)₃]²⁺, which exhibits a maximum absorbance at approximately 510 nm. ajrconline.orgnih.govresearchgate.net The method is highly sensitive and can be used to determine iron concentrations at the ng/mL level, particularly when combined with preconcentration techniques like solid-phase extraction. ajrconline.org The reaction is typically carried out in a slightly acidic to neutral medium. pjoes.com
Ferrozine: Ferrozine forms a stable, water-soluble magenta-colored complex with ferrous ions, [Fe(fz)₃]⁴⁻, which has a broad and strong absorption peak centered at 562 nm. nih.govresearchgate.net The ferrozine method is noted for its high sensitivity and is often considered superior to the 1,10-phenanthroline method due to a higher molar absorptivity, resulting in a lower error limit of measurement. nih.govresearchgate.net A comparative study found the error limit for the ferrozine method to be 0.012, whereas for the 1,10-phenanthroline method it was 0.023. nih.govresearchgate.net
| Property | 1,10-Phenanthroline | Ferrozine |
| Complex Color | Reddish-Orange nih.gov | Deep Violet/Magenta researchgate.net |
| λmax (nm) | ~510 nih.gov | ~562 researchgate.net |
| Complex Formed | [Fe(phen)₃]²⁺ | [Fe(fz)₃]⁴⁻ |
| Advantages | High sensitivity, well-established method. ajrconline.org | Higher molar absorptivity, greater sensitivity, lower error. nih.govresearchgate.net |
| Considerations | Potential for interference from other metal ions. rsc.org | Preferred for its robustness and lower detection limits. researchgate.net |
Interference Mitigation in this compound Spectrophotometry
A significant challenge in the spectrophotometric determination of Fe²⁺ is the potential interference from other ions present in the sample matrix, most notably ferric ions (Fe³⁺). The presence of Fe³⁺ can lead to inaccurate results as it can also form complexes with some reagents or be reduced to Fe²⁺ during the analysis, artificially inflating the measured concentration. rsc.org
Several strategies are employed to mitigate these interferences:
pH Control: Careful adjustment of the solution's pH is crucial. For instance, in the 1,10-phenanthroline method, maintaining a specific pH range ensures the selective complexation of Fe²⁺ while minimizing the reaction with Fe³⁺. pjoes.com
Masking Agents: The addition of masking agents can selectively bind with interfering ions, preventing them from reacting with the primary chromogenic reagent. Complexones (chelating agents) have been successfully used to suppress the interference of Fe³⁺ in the 1,10-phenanthroline method. rsc.org
Use of Reducing Agents: To determine the total iron concentration, a reducing agent such as hydroxylamine (B1172632) hydrochloride or ascorbic acid is often added to convert all Fe³⁺ to Fe²⁺ prior to the addition of the complexing reagent. ajrconline.orgpjoes.com The Fe²⁺ concentration can then be determined separately without the reducing agent, and the Fe³⁺ concentration is calculated by difference.
Mathematical Correction: In some cases, mathematical equations can be used to correct for the interference of Fe³⁺ when both species are present and their individual spectral contributions are known. nih.gov
Advanced Spectroscopic Probes for this compound Electronic Structure
Beyond simple quantification, understanding the electronic structure and local environment of ferrous ions is crucial for elucidating their role in various chemical and biological processes. Advanced spectroscopic techniques provide this detailed information.
X-ray Absorption Spectroscopy (XAS) for this compound Valence and Coordination
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local atomic and electronic structure of a specific element within a sample. mdpi.comresearchgate.net The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For ferrous ions, Fe K-edge XANES is particularly informative. The energy position of the absorption edge is sensitive to the oxidation state of the iron atom. mdpi.comresearchgate.net An increase in the oxidation state from Fe²⁺ to Fe³⁺ results in a shift of the absorption edge to higher energies. mdpi.com The pre-edge features in a XANES spectrum provide information about the local coordination geometry (e.g., tetrahedral vs. octahedral) of the Fe²⁺ ion. uu.nl By comparing the XANES spectrum of an unknown sample to those of well-characterized Fe²⁺ and Fe³⁺ standard compounds, the ratio of the two valence states can be reliably determined. researchgate.net
The EXAFS region provides information about the coordination environment, including the identity and number of neighboring atoms and their distances from the central iron atom. mdpi.com For example, an in-situ XAS study of FeCl₂ aqueous solutions revealed that at low concentrations and temperatures, the this compound is coordinated by one chloride ion and five water molecules in an octahedral geometry. mdpi.com
Mössbauer Spectroscopy for this compound Spin State and Environment
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive nuclear technique that provides detailed information about the chemical environment of iron nuclei. mdpi.comwikipedia.org It is exceptionally well-suited for distinguishing between different oxidation and spin states of iron. mdpi.comnih.gov The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS).
Isomer Shift (δ or IS): The isomer shift is sensitive to the s-electron density at the nucleus and is directly related to the oxidation state of the iron. High-spin Fe²⁺ compounds typically exhibit a larger, more positive isomer shift compared to high-spin Fe³⁺ compounds. mdpi.com
Quadrupole Splitting (ΔE₋ or QS): Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus. The magnitude of the QS provides information about the symmetry of the electron distribution and the ligand environment around the iron atom. High-spin Fe²⁺, with its d⁶ configuration, has an asymmetric d-shell, which generally leads to a large quadrupole splitting. mdpi.comwikipedia.org
Mössbauer spectroscopy can also reveal the spin state of the this compound. Both low-spin (S=0) and high-spin (S=2) Fe²⁺ states have distinct ranges for their isomer shift and quadrupole splitting values, allowing for unambiguous identification. mdpi.com
| Parameter | High-Spin Fe²⁺ (S=2) | Low-Spin Fe²⁺ (S=0) | High-Spin Fe³⁺ (S=5/2) |
| Isomer Shift (mm/s) | Larger, positive values | Smaller, positive values | Intermediate values |
| Quadrupole Splitting (mm/s) | Large | Generally small | Small |
Note: Specific values can vary depending on the coordination environment.
Electron Paramagnetic Resonance (EPR) Spectroscopy for this compound Systems
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. High-spin this compound (Fe²⁺) has a d⁶ electron configuration and an integer spin state of S=2. libretexts.orgresearchgate.net
Conventional EPR spectroscopy is most sensitive to systems with half-integer spins (Kramers systems). libretexts.org High-spin Fe²⁺ is a non-Kramers ion, which can make it "EPR silent" under standard conditions, especially if the zero-field splitting (the energy splitting between spin sublevels in the absence of a magnetic field) is large. ethz.ch
However, the development of high-frequency and high-field EPR (HFEPR) has made it possible to readily observe transitions in high-spin Fe²⁺ systems. researchgate.net HFEPR employs high magnetic fields and sub-terahertz frequencies to overcome the large zero-field splitting. researchgate.net This technique allows for the accurate determination of the spin Hamiltonian parameters (D and E/D), which describe the electronic structure of the complex. researchgate.net
Furthermore, parallel mode EPR, where the modulating magnetic field is parallel to the applied field, is a specialized technique that allows for the detection of transitions in integer spin systems like high-spin Fe²⁺. libretexts.org This has been applied to study ferrous ions in various biological systems, including myoglobin (B1173299) and ferredoxin II. libretexts.org
Magnetic Circular Dichroism (MCD) for Non-Heme Ferrous Enzymes
Electrochemical Methods for this compound Speciation and Quantification
Electrochemical methods are widely utilized for the speciation and quantification of ferrous ions due to their high sensitivity, selectivity, cost-effectiveness, and capacity for real-time measurements. mdpi.comresearchgate.net Various voltammetric techniques, including square wave voltammetry (SWV), differential pulse voltammetry (DPV), and cyclic voltammetry (CV), are commonly employed. mdpi.comresearchgate.net
The principle often involves the use of a working electrode, such as a glassy carbon electrode (GCE), and a complexing agent that selectively binds to a specific iron oxidation state to enhance the sensitivity and selectivity of the measurement. mdpi.comelectrochemsci.org For instance, Square Wave Adsorptive Cathodic Stripping Voltammetry (SW-AdCSV) has been used with 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) as a ligand for iron(III) determination. mdpi.com To determine total iron, a pre-reduction step can be included to convert Fe(III) to Fe(II), or a pre-oxidation step can be used to convert Fe(II) to Fe(III). The concentration of Fe(II) can then be calculated by the difference between the total iron and Fe(III) concentrations.
In other applications, amines such as triethanolamine (B1662121) (TEA) have been tested as complexing agents for the quantification of Fe(II)/Fe(III) using SWV. electrochemsci.org This approach showed a satisfactory determination coefficient (R² = 0.9946) for the Fe-TEA complex, indicating its potential for iron speciation in studies of carbon steel corrosion. electrochemsci.org For environmental analysis, such as in coastal river water, a method using a gold electrode with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) as the complexing agent has been developed for the sensitive determination of iron species. d-nb.info This method achieved a detection limit of 1.2 nM. d-nb.info Flow injection systems using cyclic voltammetry and chronoamperometry have also been developed for rapid speciation and quantification of ferrous and ferric ions in mixed samples, such as those from acid mine drainage in the bio-mining industry. researchgate.net
Chromatographic and Separation Techniques for Ferrous Species
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the effective separation of ferrous (Fe(II)) and ferric (Fe(III)) ions prior to their quantification. mdpi.comspeciation.net These methods are crucial for accurate speciation analysis in various matrices, including environmental, geological, and biological samples. mdpi.comspeciation.netnih.gov
A common approach involves coupling HPLC with a sensitive element-specific detector, such as an inductively coupled plasma optical emission spectrometer (ICP-OES). mdpi.comspeciation.net The separation is typically achieved using a cation-exchange column. mdpi.comspeciation.net The mobile phase is critical for successful separation and often contains a complexing agent. Pyridine-2,6-dicarboxylic acid (PDCA) is a frequently used complexing agent that allows for the distinct elution of Fe(II) and Fe(III). mdpi.comspeciation.net
Researchers have optimized procedures to make them faster and more efficient. For example, the use of a short cation-exchange column (50 mm × 4 mm) instead of a longer one (250 mm x 4.0 mm) can significantly reduce the analysis time and eluent consumption. mdpi.com One such optimized method achieved separation of Fe(II) and Fe(III) in approximately 5 minutes with a low eluent flow rate of 0.5 mL/min. mdpi.com This makes the analysis "greener" by reducing waste and energy consumption. mdpi.com These HPLC-based methods have been successfully applied to determine leachable iron species in solid samples like soils, sediments, and archaeological pottery. mdpi.comspeciation.net
In addition to geological samples, HPLC is used for the separation and determination of iron-containing proteins. nih.gov Iron-containing metalloproteins such as transferrin, myoglobin, hemoglobin, and cytochrome c can be separated by HPLC and detected by systems like particle beam/hollow cathode-optical emission spectroscopy (PB/HC-OES), which measures the iron-specific optical emission. nih.gov This demonstrates the versatility of chromatographic separation for ferrous species analysis across different scientific fields. nih.gov
Data and Compound Information
Table 1: Summary of Advanced Analytical Methodologies for this compound
| Technique | Abbreviation | Principle of Analysis | Application for this compound |
|---|---|---|---|
| Magnetic Circular Dichroism | MCD / VTVH MCD | Measures the difference in absorption of left and right circularly polarized light in a magnetic field to probe electronic structure. | Determines coordination number, geometry, and electronic ground/excited states of Fe(II) in non-heme enzyme active sites. acs.orgnih.gov |
| Time-Resolved X-ray Absorption Spectroscopy | TRXAS | Uses pump-probe method with X-rays to track changes in the local geometric and electronic structure around an atom with high time resolution. | Monitors ultrafast dynamics of Fe(II) formation via photoreduction and subsequent structural changes (e.g., ligand dissociation). aip.orgnih.gov |
| Square Wave Voltammetry | SWV | An electrochemical method where a potential waveform is applied to an electrode, resulting in high sensitivity for quantifying electroactive species. | Quantifies Fe(II) and Fe(III) concentrations, often using complexing agents like TEA for enhanced selectivity. mdpi.comelectrochemsci.org |
| High-Performance Liquid Chromatography - Inductively Coupled Plasma Optical Emission Spectrometry | HPLC-ICP-OES | Chromatographically separates species in a liquid mobile phase, followed by elemental quantification using plasma emission. | Separates Fe(II) and Fe(III) species using a cation-exchange column and a complexing mobile phase for accurate speciation analysis. mdpi.comspeciation.net |
Theoretical and Computational Studies of Ferrous Ion Systems
Density Functional Theory (DFT) Applications to Ferrous Ion Systems
Density Functional Theory (DFT) has become a cornerstone in the computational study of transition metal complexes, including those containing ferrous ions, due to its favorable balance of accuracy and computational cost. frontiersin.org It allows for the investigation of large molecular systems, which is particularly relevant for the complex environments in which ferrous ions are often found. frontiersin.org
Electronic Structure and Spin State Calculations of this compound Complexes
A crucial aspect of this compound chemistry is its ability to exist in different spin states, which significantly influences its reactivity. DFT calculations are instrumental in predicting the ground spin state and the energy differences between various spin states. umn.edursc.org The choice of the exchange-correlation functional within DFT is critical for obtaining accurate results. umn.eduresearchgate.net
Studies have shown that for the free Fe(II) ion, most DFT functionals correctly predict a quintet ground spin state. umn.edursc.org However, accurately calculating the spin-state splitting energies remains a challenge for many functionals. umn.edursc.org For more complex this compound systems, such as hexacoordinate complexes, the performance of different functionals varies. Hybrid functionals like B3LYP, MPW1B95, and MN15 have demonstrated good performance in predicting the ground spin state for a range of Fe(II) complexes. umn.edu The OPBE functional has also been suggested to provide good results for spin-state energies of iron complexes. frontiersin.org
The spin state of a ferrous complex is determined by the ligand field strength. In Fe(II) complexes, which have a d⁶ electron configuration, a weak ligand field results in a high-spin (quintet) state, while a strong ligand field leads to a low-spin (singlet) state. ub.edu The energy difference between these states can be small, leading to spin-crossover (SCO) phenomena, where the spin state can be switched by external stimuli like temperature or light. ub.eduresearchgate.net DFT methods are widely used to model these SCO processes. ub.edu
The electronic structure of ferrous complexes, particularly the arrangement of d-orbitals, is intimately linked to their spin state and reactivity. DFT calculations can provide detailed information about the molecular orbitals and electron density distribution, offering insights into the nature of metal-ligand bonding. acs.org For instance, in heme-related Fe(II)-porphyrins, DFT has been used to investigate the electronic structures and spin-states of tetra-, penta-, and hexa-coordinated species. acs.org
Table 1: Performance of Selected DFT Functionals in Predicting the Ground Spin State of this compound and its Complexes
| Functional | Type | Correctly Predicted Ground Spin State for Fe(II) ion | Correctly Predicted Ground Spin State for 14 Iron Complexes (Fe(II), Fe(III), Fe(IV)) |
| M11-L | meta-GGA | No | N/A |
| B3LYP | hybrid GGA | Yes | 13 out of 14 |
| MPW1B95 | hybrid meta-GGA | Yes | 13 out of 14 |
| MN15 | hybrid meta-NGA | Yes | 13 out of 14 |
| PW6B95 | hybrid meta-GGA | Yes | 14 out of 14 |
| OPBE | GGA | Yes | 12 out of 14 |
| OLYP | GGA | Yes | 12 out of 14 |
| M06-L | meta-GGA | Yes | 12 out of 14 |
This table is based on data from a study that assessed 20 exchange-correlation functionals. umn.edursc.org
Hydration Shell Structures of this compound
The behavior of the this compound in aqueous solution is governed by its interaction with surrounding water molecules, forming distinct hydration shells. DFT-based simulations have been instrumental in elucidating the structure of these hydration shells. researchgate.net
Theoretical studies indicate that the first hydration shell of the this compound is typically composed of six water molecules in an octahedral arrangement. researchgate.net DFT calculations on hydrated this compound clusters, [Fe(H₂O)n]²⁺ (for n = 1–19), have shown that for n up to 19, the lowest-energy states are all spin quintets. researchgate.net These studies also reveal that the second hydration shell can contain around seven water molecules. researchgate.net The influence of the this compound on the surrounding water molecules extends beyond the second hydration shell. researchgate.net
The structure of the hydration shells can be influenced by temperature. researchgate.net DFT simulations have also been used to investigate the vibrational properties of hydrated ferrous ions, providing insights that can be compared with experimental spectroscopic data. rsc.org
Molecular Dynamics Simulations of this compound in Condensed Phases
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of ions in condensed phases, such as in solution or within biological systems. For ferrous ions, MD simulations provide insights into the structure and dynamics of their local environment.
Classical MD simulations, which rely on force fields to describe the interactions between atoms, have been used to study the behavior of ferrous ions in various environments. The COMPASS force field, for example, has been utilized in simulations of corrosion inhibitor adsorption on ferrous metal surfaces. mdpi.com These simulations can reveal how inhibitor molecules interact with the iron surface, distinguishing between physisorption, where the inhibitor is separated from the surface by water molecules, and chemisorption, which involves direct bonding. mdpi.com
MD simulations can also be used to study the diffusion of ferrous ions in materials like iron-polyphosphate glasses. mdpi.com Such simulations have shown that at high temperatures, a significant number of small clusters of species are detected in the melt. mdpi.com In the context of chelating agents, MD simulations have been employed to understand the molecular interactions involved in the dissolution of iron sulfide (B99878) (FeS) by agents like diethylenetriaminepentaacetic acid (DTPA). analis.com.my These studies have indicated that the carbonyl groups of DTPA are more attracted to interact with Fe(II) ions than with water molecules. analis.com.my
Computational Modeling of this compound Reaction Pathways and Mechanisms
Computational modeling, particularly using DFT, is crucial for elucidating the reaction pathways and mechanisms of processes involving ferrous ions. These methods allow for the characterization of transition states and intermediates that are often transient and difficult to observe experimentally.
For instance, DFT calculations have been used to study the reaction mechanism of iron and manganese superoxide (B77818) dismutases. nih.gov These studies suggest that the conversion of superoxide to oxygen follows an associative mechanism where the superoxide directly binds to the metal. nih.gov
In the context of oxidation-reduction reactions, computational models have been developed to investigate the kinetics of iron in solution. researchgate.net These models can simulate the oxidation of ferrous ions by molecular oxygen and other oxidizing agents. researchgate.net DFT-based molecular dynamics simulations have also been employed to study the hydrolysis of iron aqua complexes. researchgate.net These simulations have shown that while the aqua complex does not react with water molecules directly, it does interact with anions like chloride and hydroxide (B78521), leading to hydrolysis. researchgate.net
Furthermore, computational studies have explored the role of ferrous ions in electrocatalysis, such as the oxygen evolution reaction (OER). researchgate.net DFT calculations on models of Fe sites on nickel oxyhydroxide (NiOOH) have been used to investigate different reaction pathways and determine the theoretical overpotential for each step. researchgate.net
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Ferrous Metalloenzymes
Many essential biological processes are catalyzed by metalloenzymes containing ferrous ions in their active sites. Studying the reaction mechanisms of these enzymes is challenging due to their large size and complex environment. The hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach offers a powerful solution to this problem. nih.govmdpi.com
In the QM/MM method, the chemically active region, which includes the this compound and its immediate ligands, is treated with a high-level QM method like DFT. The rest of the protein and the surrounding solvent are described using a more computationally efficient MM force field. nih.govmdpi.comfrontiersin.org This partitioning allows for an accurate description of the electronic changes occurring during the reaction while still accounting for the influence of the protein environment. nih.govfrontiersin.org
QM/MM simulations have been successfully applied to a variety of ferrous metalloenzymes to elucidate reaction mechanisms and understand selectivities. frontiersin.org For example, in the study of FosA, a manganese-dependent enzyme, QM/MM calculations helped explain its regioselectivity and chemoselectivity. frontiersin.org For redox-active metalloenzymes, QM/MM methods have been used to study mechanisms since the early 2000s. acs.org The approach has also been used to study the MoFe protein and the FeMo-cofactor in nitrogenase, providing insights into the charge of the resting state. encyclopedia.pub
The choice of the QM region and the specific QM and MM methods are critical for the accuracy of QM/MM simulations. frontiersin.org Despite these challenges, QM/MM remains a vital tool for understanding the intricate chemistry of ferrous ions in biological systems. nih.govmdpi.com
Thermodynamic and Kinetic Modeling of this compound Processes
Thermodynamic and kinetic modeling provides a quantitative understanding of processes involving ferrous ions, such as adsorption, dissolution, and redox reactions.
In the context of adsorption, thermodynamic models like the Langmuir and Freundlich isotherms are used to describe the equilibrium distribution of ferrous ions between a solution and a solid adsorbent. nih.govresearchgate.net Kinetic models, such as the pseudo-second-order model, are employed to describe the rate of adsorption. nih.govresearchgate.netresearchgate.net Studies on the removal of iron from aqueous solutions using adsorbents like rice husk ash have shown that the process can be exothermic and follows pseudo-second-order kinetics. researchgate.net
The dissolution of iron-containing minerals has also been investigated using thermodynamic and kinetic models. For example, the dissolution of hematite (B75146) in mixtures of oxalic and sulfuric acid has been studied, revealing that oxalic acid enhances the dissolution kinetics. d-nb.info The Kabai model has been found to effectively describe the dissolution kinetics over the entire reaction time. d-nb.info
In high-temperature processes, such as the reduction of iron oxide, thermodynamic modeling is used to determine the equilibrium composition of the gas phase required for the reduction. This, combined with heat transfer models, allows for the optimization of process parameters to achieve complete reduction of the iron oxide to iron.
For electron transfer reactions, such as the ferrous-ferric self-exchange, computational methods like transition path sampling can be used to directly calculate the activation energy, providing valuable kinetic information without prior knowledge of the reaction coordinate. researchgate.net
Ferrous Ion in Advanced Materials Science
Role of Ferrous Ion in Oxide and Hydroxide (B78521) Material Formation
The this compound is a critical precursor and intermediate in the formation of various iron oxides and hydroxides. Its presence and transformation are fundamental to the synthesis of materials like magnetite and green rust.
The formation of magnetite (Fe₃O₄) from ferrous hydroxide (Fe(OH)₂) is a well-studied process known as the Schikorr reaction. wikipedia.org This transformation involves the oxidation of two-thirds of the ferrous ions to ferric ions (Fe³⁺). wikipedia.org The reaction can be summarized as:
3Fe(OH)₂ → Fe₃O₄ + H₂ + 2H₂O wikipedia.org
This process is significant in both geological and materials science contexts. For instance, mixing ferrous ions with sodium hydroxide leads to the formation of ferrous hydroxide, which upon oxidation, yields magnetite. The stoichiometry of the initial reactants and the temperature of the reaction are crucial factors that determine the formation of pure magnetite.
Another important group of materials influenced by ferrous ions is green rust. These are layered double hydroxides containing both ferrous and ferric ions, with anions and water molecules situated between the layers. wikipedia.org Green rusts are often formed under reducing conditions in soils and as intermediates in the corrosion of iron and steel. wikipedia.orgukri.org Their formation can proceed through various pathways, including the oxidation of ferrous solutions or the interaction of surface-adsorbed Fe²⁺ with Fe(III)-oxyhydroxides. ukri.orgdiamond.ac.ukscielo.br The transformation of materials like goethite (α-FeOOH) to green rust is initiated by the hydrolysis of adsorbed ferrous ions on the goethite surface, leading to electron transfer and structural rearrangement. diamond.ac.uk
The process of forming magnetite can also occur through intermediates other than green rust. For example, magnetotactic bacteria can form magnetite from a phosphate-rich ferric hydroxide precursor. nih.gov This biological process involves the transformation of a disordered ferric hydroxide phase into magnetite via nanometric ferric (oxyhydr)oxide intermediates. nih.gov
This compound in Glass Chemistry and High-Temperature Behavior
The structural role of iron ions in glass is dependent on their oxidation state. Ferric ions (Fe³⁺) often act as network formers, substituting for silicon in the glass structure, while ferrous ions (Fe²⁺) typically act as network modifiers. elsevier.espyrometallurgy.co.za However, both ions can exist in various coordination environments. elsevier.es The presence of Fe²⁺ imparts a blue-green color to the glass and has a strong absorption band in the near-infrared region, which affects the radiative heat transfer during the glass melting process. researchgate.netacademie-sciences.fr
The high-temperature behavior of glass is also influenced by the this compound content. An increase in the melting temperature generally leads to a shift in the equilibrium towards the formation of more ferrous ions from ferric ions. researchgate.netresearchgate.net This change in the redox state affects the viscosity and crystallization kinetics of the melt. For instance, in certain sodium aluminosilicate (B74896) glasses, the presence of iron and its speciation can influence the formation of different crystalline phases upon cooling. hanford.gov
The table below summarizes the effect of the Fe²⁺/Fe³⁺ ratio on glass properties based on various studies.
| Property | Influence of Increasing Fe²⁺/Fe³⁺ Ratio | Source |
| Color | Shifts towards blue/green | researchgate.net |
| Infrared Absorption | Increases, affecting radiative heat transfer | academie-sciences.fr |
| Dissolution Rate | Can be significantly increased | osti.gov |
| Crystallization | Promotes the formation of certain crystalline phases | hanford.gov |
Electrochemical Energy Storage Applications Involving this compound
The ability of the this compound to readily undergo oxidation to the ferric state (Fe²⁺ ↔ Fe³⁺ + e⁻) makes it a cornerstone of various electrochemical energy storage technologies.
Ferrous/Ferric Redox Couples in Flow Batteries
Redox flow batteries (RFBs) are a promising technology for large-scale energy storage. pnnl.gov The ferrous/ferric (Fe²⁺/Fe³⁺) redox couple is an attractive option for the positive electrolyte (catholyte) in these systems due to its high standard potential (0.77 V vs. SHE), low cost, and the abundance of iron. aip.org
In an all-iron RFB, both the negative and positive electrolytes are based on iron species. One configuration utilizes the Fe²⁺/Fe³⁺ redox couple in the positive half-cell and the Fe²⁺/Fe⁰ redox couple (involving the deposition of solid iron) in the negative half-cell. takomabattery.comlancs.ac.uk However, the solid deposition can lead to issues like dendrite formation. takomabattery.com
To overcome the challenges of solid deposition, all-soluble all-iron RFBs have been developed. acs.org These systems use different iron complexes in the anolyte and catholyte to create a cell voltage. For example, a battery can be constructed using an iron-triethanolamine complex as the anolyte and an iron-cyanide complex as the catholyte, achieving a formal cell voltage of 1.34 V. acs.org The performance of such batteries depends on factors like the choice of ligands, electrolyte composition, and the properties of the ion-exchange membrane. acs.orgtechbriefs.com
The table below presents data on different iron-based redox couples used in flow batteries.
| Redox Couple | Standard Potential (V vs. SHE) | Application | Source |
| Fe²⁺/Fe³⁺ | 0.77 | Catholyte | aip.org |
| [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ | 0.36 | Catholyte | acs.org |
| [Fe(TEOA)OH]²⁻/[Fe(TEOA)OH]⁻ | -0.86 | Anolyte | aip.orgacs.org |
| Fe²⁺/Fe⁰ | -0.44 | Anolyte (Hybrid) | wikipedia.org |
Iron-Based Electrode Materials for Rechargeable Batteries
Ferrous ions are integral to the functioning of several types of rechargeable batteries, most notably lithium-ion batteries.
Lithium Iron Phosphate (B84403) (LFP) Batteries: Lithium iron phosphate (LiFePO₄) is a widely used cathode material in lithium-ion batteries, valued for its safety, long cycle life, and the low cost of iron. macsenlab.comlanpwr.commdpi.com During the charging and discharging process, lithium ions are extracted from and inserted into the olivine (B12688019) crystal structure of LiFePO₄, respectively. This process is accompanied by the oxidation of ferrous ions to ferric ions (in FePO₄) during charging and the reverse reduction during discharging. macsenlab.commdpi.comshieldenchannel.com
The fundamental reaction at the cathode is: LiFePO₄ ↔ FePO₄ + Li⁺ + e⁻ mdpi.com
The performance of LFP batteries can be affected by factors such as the phase transition mechanism, particle size, and the formation of a cathode-electrolyte interface. mdpi.com
Iron Fluoride (B91410) Batteries: Iron fluorides, such as ferrous fluoride (FeF₂) and ferric fluoride (FeF₃), are being explored as high-capacity cathode materials for lithium-ion batteries. nanorh.comrsc.org These materials operate on a conversion reaction mechanism, where the electrode material is chemically transformed during cycling. For FeF₂, the reaction is:
FeF₂ + 2Li⁺ + 2e⁻ ↔ Fe + 2LiF jst.go.jp
This reaction offers a high theoretical capacity due to the multiple electron transfer. jst.go.jp Iron oxyfluorides (FeOF) are also being investigated to combine the stability of intercalation materials with the high energy density of conversion materials. tudelft.nl
This compound in Corrosion Science and Mitigation Mechanisms
The corrosion of iron and steel is an electrochemical process where the formation of ferrous ions is the initial and critical step. ispatguru.comlibretexts.org At anodic sites on the iron surface, iron atoms are oxidized to ferrous ions, releasing electrons:
Fe(s) → Fe²⁺(aq) + 2e⁻ ispatguru.comflinnsci.ca
These electrons then travel to cathodic sites where they react with oxygen and water to form hydroxide ions. ispatguru.comyoutube.com The ferrous ions can then react with the hydroxide ions to form ferrous hydroxide (Fe(OH)₂). flinnsci.cayoutube.com
Fe²⁺(aq) + 2OH⁻(aq) → Fe(OH)₂(s) flinnsci.ca
This ferrous hydroxide is subsequently oxidized by dissolved oxygen to form hydrated ferric oxides, which constitute rust. youtube.comvedantu.com The presence of salts, such as in saltwater, can accelerate this process by increasing the conductivity of the electrolyte. libretexts.org
The formation of a ferrous hydroxide layer at the iron surface can, under certain conditions, influence the corrosion rate. researchgate.netampp.org While often porous and non-protective, this layer establishes a local chemical environment at the metal surface. ampp.org The oxidation of ferrous ions within the boundary layer consumes oxygen, which can lead to a decrease in the oxygen concentration at the iron surface, thereby slightly reducing the corrosion rate. researchgate.netampp.org
Conversely, iron hydroxides can also be utilized for corrosion prevention. A protective layer of iron hydroxide can be formed on metal surfaces to prevent further corrosion. tidjma.tntidjma.tn
Q & A
Q. What are the most reliable methods for detecting ferrous ions in aqueous solutions under varying pH conditions?
Ferrous ions can be detected via colorimetric probes (e.g., FerroOrange for intracellular Fe²⁺ or Mito-FerroGreen for mitochondrial Fe²⁺), which exhibit fluorescence intensity proportional to Fe²⁺ concentration . For quantitative analysis, ion-selective electrodes (ISEs) calibrated with fluoride or chloride standards are effective, particularly when using plastic labware to avoid interference from glassware leaching . Redox titrations with potassium permanganate (KMnO₄) in acidic media are also standard, where Fe²⁺ oxidizes to Fe³⁺, and endpoint detection is achieved via colorimetric change .
Q. How can ferrous chloride (FeCl₂) be synthesized and stabilized to prevent oxidation to Fe³⁺ in laboratory settings?
Ferrous chloride is synthesized by reacting iron metal with hydrochloric acid under inert atmospheres (e.g., nitrogen or argon) to minimize oxidation. Hydrated forms (e.g., FeCl₂·4H₂O) are stabilized by storing in airtight containers with desiccants. For long-term stability, adding reducing agents like ascorbic acid or conducting reactions in deoxygenated solvents (e.g., degassed water) is recommended .
Q. What experimental approaches are used to study ferrous ion interactions with organic molecules in biological systems?
In vitro chelation studies employ UV-Vis spectroscopy to monitor absorbance shifts when Fe²⁺ binds to ligands like gluconate or paracetamol. For in vivo pharmacokinetic interactions, randomized crossover studies with controlled iron supplementation and HPLC analysis of biological fluids (e.g., saliva, plasma) are standard. Ensure anaerobic conditions to prevent Fe²⁺ oxidation during sample preparation .
Advanced Research Questions
Q. How do adsorption parameters (time, concentration, dose) influence this compound removal efficiency in mineral-based systems?
A 3-level factorial design (e.g., 3 variables × 3 levels) can optimize adsorption efficiency. For example, glauconite achieves 99.4% Fe²⁺ removal at high adsorbent dose (5 g/L), low Fe²⁺ concentration (10 ppm), and prolonged contact time (120 min), while kaolin shows only 39.7% under similar conditions. Statistical tools like ANOVA and 3D response surface plots are critical for interpreting parameter interactions .
Q. How should researchers address contradictions in Fe²⁺ adsorption data between batch studies and column-based experiments?
Discrepancies often arise from flow dynamics in column setups versus static batch conditions. Validate results by comparing kinetic models (e.g., pseudo-second-order for batch vs. Thomas model for columns) and adjusting for factors like bed height and flow rate. Replicate experiments under controlled hydraulic retention times to isolate variable effects .
Q. What methodologies are recommended for investigating Fe²⁺-induced redox reactions in pharmaceutical formulations?
Use differential pulse voltammetry (DPV) to track Fe²⁺/Fe³⁺ redox potentials in drug matrices. For in vivo interactions, employ double-blind crossover trials with parallel LC-MS quantification of drug-iron complexes. Note that aerobic oxidation of Fe²⁺ to Fe³⁺ in the gastrointestinal tract may require simulating gastric fluid pH (1.5–3.5) in vitro .
Q. How can redox-active Fe²⁺ concentrations be accurately quantified in mixed-valent iron systems?
Combine X-ray absorption near-edge structure (XANES) spectroscopy for speciation analysis with Ferrozine assays for Fe²⁺-specific quantification. For environmental samples, sequential extraction (e.g., Tessier method) isolates Fe²⁺ from Fe³⁺ phases before analysis .
Q. What strategies mitigate interference from competing ions (e.g., Ca²⁺, Mg²⁺) in Fe²⁺ detection?
Use masking agents like EDTA to chelate divalent cations or employ ion-selective membranes in ISEs. For colorimetric methods, adjust pH to 3–4 to precipitate interfering hydroxides while keeping Fe²⁺ soluble .
Methodological Best Practices
Q. How to validate this compound detection protocols for reproducibility across laboratories?
Q. What integrated approaches resolve complex Fe²⁺ behavior in multi-phase systems?
Combine synchrotron-based techniques (e.g., μ-XRF for spatial distribution) with electrochemical impedance spectroscopy (EIS) to correlate Fe²⁺ mobility with interfacial reactions. For dynamic systems, employ stopped-flow spectroscopy to capture rapid redox transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
